molecular formula C11H13NO B8623180 1-(1-Methyl-1H-indol-4-yl)-ethanol

1-(1-Methyl-1H-indol-4-yl)-ethanol

カタログ番号: B8623180
分子量: 175.23 g/mol
InChIキー: BMBXRSOMVWQNTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1-Methyl-1H-indol-4-yl)-ethanol is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Indole-based compounds are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities and presence in many therapeutic agents. This compound features a ethanol substituent at the 4-position of a 1-methyl-1H-indole ring, a structural motif that is commonly investigated for developing novel bioactive molecules. Research into structurally similar indole derivatives has shown promise in several areas. For instance, certain indole compounds are explored as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that target the colchicine binding site . Other research avenues include the investigation of indole-based molecules as potential antiviral agents, such as inhibitors of HIV replication . Additionally, the indole nucleus is a key component of various tryptamine derivatives, which are of continued research interest in neuroscience . The specific substitution pattern of 1-(1-Methyl-1H-indol-4-yl)-ethanol makes it a valuable intermediate for chemical synthesis and SAR (Structure-Activity Relationship) studies. Researchers can utilize this compound to explore new chemical space, develop structure-activity relationships, and optimize lead compounds for potency and selectivity. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

特性

分子式

C11H13NO

分子量

175.23 g/mol

IUPAC名

1-(1-methylindol-4-yl)ethanol

InChI

InChI=1S/C11H13NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-8,13H,1-2H3

InChIキー

BMBXRSOMVWQNTK-UHFFFAOYSA-N

正規SMILES

CC(C1=C2C=CN(C2=CC=C1)C)O

製品の起源

United States
Foundational & Exploratory

Pharmacophoric Profiling and Mechanism of Action of 1-(1-Methyl-1H-indol-4-yl)-ethanol in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), 1-(1-Methyl-1H-indol-4-yl)-ethanol serves as a highly tunable, privileged pharmacophore rather than a standalone therapeutic. By meticulously analyzing its structural components—an electron-rich indole core, an N1-methyl modification, and a chiral C4-ethanol vector—we can map its primary utility: acting as a potent binding motif for the colchicine site of β-tubulin, alongside secondary applications in kinase inhibition and RasGRP activation.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this fragment’s mechanism of action (MoA), providing self-validating experimental workflows to quantify its efficacy in preclinical development.

Structural Rationale & Causality: Why This Fragment?

To understand the MoA of molecules incorporating the 1-(1-Methyl-1H-indol-4-yl)-ethanol scaffold, we must first deconstruct its physicochemical properties:

  • The Indole Core: The aromatic, electron-rich nature of the indole ring mimics naturally occurring purines and alkaloids, providing a broad foundation for protein-ligand π-π stacking.

  • N1-Methylation (The Selectivity Switch): Unsubstituted indoles possess a hydrogen bond donor at the N1 position, which frequently acts as a promiscuous hinge-binder in wild-type kinases. By methylating this nitrogen, we intentionally mask the hydrogen bond donor capacity. This shifts the fragment's thermodynamic preference away from aqueous kinase hinges and toward deep, hydrophobic pockets—most notably the colchicine-binding site of tubulin .

  • C4-Ethanol Moiety (The Vector): The secondary alcohol provides a precise, tunable vector. The hydroxyl group acts as a targeted hydrogen bond donor/acceptor, while the adjacent methyl group restricts rotational degrees of freedom. This steric restriction minimizes the entropic penalty upon binding, locking the molecule into its bioactive pose .

Primary Mechanism of Action: Tubulin Polymerization Inhibition

The most extensively validated mechanism for derivatives of this fragment is the disruption of microtubule dynamics via the colchicine-binding site on β-tubulin.

When a derivative containing the 1-(1-methyl-1H-indol-4-yl) moiety enters the intracellular space, it binds to the interface between α- and β-tubulin heterodimers. X-ray crystallography confirms that the methylated indole inserts deeply into the hydrophobic cavity, while the oxidized or derivatized ethanol linker forms critical hydrogen bonds with residues such as Cys241 or Val315 .

This binding prevents the curved-to-straight structural transition required for tubulin dimers to assemble into microtubules. The resulting failure of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells .

TubulinPathway Frag 1-(1-Methyl-1H-indol-4-yl)-ethanol Pharmacophore Tubulin Colchicine-Binding Site (β-Tubulin) Frag->Tubulin Hydrophobic & H-Bond Interactions Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Steric Blockade Dynamics Disruption of Microtubule Dynamics Polymerization->Dynamics Arrest G2/M Phase Arrest (Mitotic Spindle Failure) Dynamics->Arrest SAC Activation Apoptosis Cellular Apoptosis Arrest->Apoptosis Prolonged Arrest

Fig 1. Mechanism of tubulin polymerization inhibition and subsequent apoptotic pathway.

Secondary Mechanisms: Kinase and RasGRP Modulation

While tubulin is the primary target, the scaffold's versatility allows it to be engineered for other pathways:

  • RasGRP Activation: When incorporated into DAG-indololactones, the 1-methyl-1H-indole ring drives selective activation of RasGRP over Protein Kinase C (PKC) by optimizing membrane insertion dynamics .

  • Kinase Inhibition: In specific anilinoquinazoline architectures, the fragment acts as a specificity-driving motif to target the tyrosine kinase domain of c-Src, achieving high affinity through optimized pseudoplanar conformations .

Self-Validating Experimental Protocols

To prove that a newly synthesized derivative of 1-(1-Methyl-1H-indol-4-yl)-ethanol operates via tubulin inhibition, we must establish a causal link between biochemical target engagement and the resulting cellular phenotype.

Workflow Comp Fragment Synthesis Assay1 Tubulin Polymerization Comp->Assay1 Target Assay2 Cell Viability (GI50) Comp->Assay2 Cell Val Mechanism Validation Assay1->Val Direct Binding Assay3 Flow Cytometry (Cell Cycle) Assay2->Assay3 Dose Set Assay3->Val Phenotype

Fig 2. Experimental workflow for validating tubulin-targeted fragment derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To isolate the biochemical variable and prove direct target engagement, ruling out off-target cytotoxicity.

  • Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

    • Causality Check: PIPES maintains physiological pH without chelating the Mg²⁺ ions that are strictly required for GTP binding and subsequent tubulin assembly.

  • Reporter Addition: Integrate 10 µM of a fluorescent reporter (e.g., DAPI), which shifts its emission spectrum upon binding to polymerized microtubules.

  • Protein Incubation: Add purified porcine brain tubulin (>99% purity) to a final concentration of 10 µM. Keep strictly on ice to prevent premature spontaneous polymerization.

  • Compound Dosing: Add the indole derivative at varying concentrations (0.1 µM to 10 µM). Crucial: Include Paclitaxel (10 µM) as a polymerization enhancer control, and Colchicine (10 µM) as a polymerization inhibitor control.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every minute for 60 minutes .

  • Data Analysis: A flattening of the Vmax curve relative to the DMSO vehicle confirms direct inhibition of polymerization.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm that the biochemical inhibition of tubulin translates into functional mitotic arrest in living cells.

  • Cell Seeding & Treatment: Seed A549 or HeLa cells at 2×105 cells/well in a 6-well plate. Treat with the derivative at 0.5× , , and its established GI₅₀ for 24 hours.

  • Harvesting: Collect cells via trypsinization, ensuring all floating (apoptotic) cells are also retained. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol added dropwise while vortexing. Incubate at -20°C overnight.

    • Causality Check: Dropwise addition prevents cell clumping, ensuring single-cell suspensions critical for accurate flow cytometry.

  • Staining: Wash cells with cold PBS, then resuspend in 500 µL of staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate at 37°C for 30 minutes in the dark.

    • Causality Check: PI intercalates into all double-stranded nucleic acids. Without RNase A, PI will stain RNA, massively overestimating DNA content and destroying the resolution between G1, S, and G2/M peaks.

  • Acquisition: Analyze via flow cytometry (FL2 channel). A dose-dependent accumulation of cells in the 4N (G2/M) peak validates the tubulin-inhibitory phenotype .

Quantitative Data Summary

The table below synthesizes the efficacy of various advanced derivatives that utilize the 1-(1-methyl-1H-indol-4-yl) pharmacophore across different therapeutic targets.

Derivative ClassPrimary TargetBiochemical IC₅₀ / KᵢCellular Efficacy (GI₅₀)Ref
Indole-Chalcone (14k) β-Tubulin (Colchicine Site)1.01 µM0.025 µM (A549 cells)[[1]]([Link])
Quinoline-Indole (34b) β-Tubulin (Colchicine Site)1.50 µM0.035 µM (HeLa cells)[[2]]([Link])
DAG-Indololactone (1) RasGRP (C1 Domain)Kᵢ = 3.2 nMN/A (65-fold selectivity over PKC)
Anilinoquinazoline (15) c-Src Tyrosine Kinase0.09 µM0.18 µM (A549 cells)

Sources

1-(1-Methyl-1H-indol-4-yl)-ethanol: Structural Profiling, Asymmetric Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring system is one of the most privileged scaffolds in modern medicinal chemistry, serving as the core structural motif for numerous neurotransmitter analogs, kinase inhibitors, and natural products[1]. While functionalization at the C2 and C3 positions is ubiquitous, C4-substituted indoles represent a highly specialized and synthetically challenging class of compounds critical to the development of ergot alkaloid derivatives and 5-HT receptor modulators[2].

1-(1-Methyl-1H-indol-4-yl)-ethanol is a highly valuable chiral building block. The presence of the N1-methyl group eliminates hydrogen bond donation at the indole nitrogen, thereby modulating lipophilicity and metabolic stability. Concurrently, the C4-secondary alcohol introduces a stereogenic center capable of highly directional hydrogen bonding. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating protocol for its enantioselective synthesis via Asymmetric Transfer Hydrogenation (ATH), and maps its pharmacophoric utility.

Chemical Structure & Physicochemical Profiling

Understanding the physicochemical behavior of 1-(1-Methyl-1H-indol-4-yl)-ethanol is essential for predicting its pharmacokinetic (PK) trajectory when incorporated into larger Active Pharmaceutical Ingredients (APIs).

Structural Descriptors
  • IUPAC Name: 1-(1-Methyl-1H-indol-4-yl)ethan-1-ol

  • Molecular Formula: C₁₁H₁₃NO

  • Molecular Weight: 175.23 g/mol

  • Precursor Ketone: 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS: 120160-29-4)[3][4]

Physicochemical Property Matrix

The following table summarizes the calculated and empirical physicochemical properties of the racemic mixture, critical for Lipinski's Rule of Five evaluations.

PropertyValueMechanistic Implication
Topological Polar Surface Area (TPSA) 25.16 ŲHighly membrane-permeable; excellent blood-brain barrier (BBB) penetration potential.
LogP (Calculated) ~2.1Optimal lipophilicity for oral bioavailability; N-methylation increases LogP relative to the parent N-H indole.
Hydrogen Bond Donors (HBD) 1Restricted to the C4-hydroxyl group. The N1 lone pair is delocalized into the aromatic π -system.
Hydrogen Bond Acceptors (HBA) 1The oxygen atom of the secondary alcohol acts as the sole HBA.
pKa (Alcohol) ~14.5Remains unionized at physiological pH (7.4), ensuring predictable partitioning.

Synthetic Methodologies & Stereocontrol

The synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol typically proceeds via the reduction of its corresponding ketone, 1-(1-Methyl-1H-indol-4-yl)ethanone [3][4]. While standard reduction with sodium borohydride ( NaBH4​ ) yields a racemic mixture, modern drug discovery demands enantiopure building blocks.

Noyori Asymmetric Transfer Hydrogenation (ATH)

To achieve high enantiomeric excess (ee), the Noyori Asymmetric Transfer Hydrogenation is the gold standard[5][6]. Utilizing a chiral Ruthenium(II) catalyst (e.g., (S,S) -DPEN-Ru or structurally simplified Ru-catalysts), the ketone is reduced using isopropanol as the hydrogen donor[5].

Causality of Catalyst Selection: Indole methyl ketones are challenging substrates for asymmetric reduction due to the steric bulk and electronic properties of the heteroaromatic ring. However, optimized Ru-catalysts operate via a highly ordered 6-membered pericyclic transition state where the N-H of the catalyst ligand hydrogen-bonds with the ketone oxygen, while the ruthenium center delivers a hydride to the re- or si-face of the carbonyl carbon, yielding >90% ee[5].

G K 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS: 120160-29-4) TS 6-Membered Pericyclic Transition State K->TS iPrOH, tBuOK Ru Chiral Ru(II) Catalyst (e.g., (S,S)-DPEN-Ru) Ru->TS Stereofacial Induction Alc (R) or (S)-1-(1-Methyl-1H-indol-4-yl)ethanol (>90% ee) TS->Alc Hydride Transfer

Figure 1: Mechanistic pathway of the Asymmetric Transfer Hydrogenation (ATH) of indole methyl ketones.

Step-by-Step Experimental Protocol: Enantioselective Reduction

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high conversion and stereofidelity based on established Ru-catalyzed ATH methodologies[5].

Reagents:

  • 1-(1-Methyl-1H-indol-4-yl)ethanone (0.2 mmol)

  • Chiral Ru-catalyst (e.g., Catalyst B10 or (S,S) -TsDPEN-Ru) (0.1 mol %)

  • Potassium tert-butoxide ( tBuOK ) (15 mol %)

  • Anhydrous Isopropanol ( iPrOH ) / Dichloromethane ( CH2​Cl2​ ) (2:1 v/v)

Procedure:

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

  • Catalyst Activation: Add the chiral Ru-catalyst (0.1 mol %) and tBuOK (15 mol %) to the reaction vessel. Inject the degassed iPrOH/CH2​Cl2​ solvent mixture. Stir at 23 °C for 10 minutes to generate the active 16-electron Ru-hydride species. Validation: A distinct color change (typically to deep red/orange) indicates active catalyst formation.

  • Substrate Addition: Dissolve 1-(1-Methyl-1H-indol-4-yl)ethanone (0.2 mmol) in a minimal volume of degassed CH2​Cl2​ and inject it dropwise into the active catalyst solution.

  • Reaction Monitoring: Stir the mixture at 23 °C for 2 hours[5]. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The secondary alcohol will elute with a lower Rf​ value than the precursor ketone due to increased polarity.

  • Quenching & Workup: Once the ketone is consumed, quench the reaction by exposing it to air and adding 1 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Characterization & ee% Determination:

    • Confirm structural identity via 1H -NMR (look for the characteristic doublet of the methyl group on the ethanol chain at ~1.5 ppm and the quartet of the carbinol proton at ~5.1 ppm).

    • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Medicinal Chemistry Relevance

The strategic placement of substituents on the indole ring dictates the pharmacological profile of the resulting drug candidate. While 2- and 3-substituted indoles are common, 4-substituted indoles are highly prized in the synthesis of complex alkaloids and targeted therapeutics[2].

Pharmacophore Mapping

1-(1-Methyl-1H-indol-4-yl)-ethanol acts as a versatile pharmacophore module:

  • The Indole Core: Engages in π−π stacking and hydrophobic interactions within deep receptor binding pockets (e.g., 5-HT receptors and Checkpoint Kinase 1)[1].

  • The N1-Methyl Group: Provides steric shielding and prevents unwanted hydrogen bonding or oxidative metabolism at the nitrogen atom, a common liability in primary indoles.

  • The Chiral C4-Ethanol Group: The stereocenter dictates the spatial orientation of the hydroxyl group, which acts as a critical hydrogen bond donor/acceptor to specific amino acid residues in the target protein's active site.

Pharmacophore Mol 1-(1-Methyl-1H-indol-4-yl)ethanol Pharmacophore Indole Indole Ring (π-π Stacking / Hydrophobic) Mol->Indole NMethyl N1-Methyl Group (Metabolic Shielding) Mol->NMethyl OHGroup C4-Ethanol OH (Directional H-Bonding) Mol->OHGroup Chiral Chiral Center (Stereospecific Target Binding) Mol->Chiral

Figure 2: Pharmacophore mapping of 1-(1-Methyl-1H-indol-4-yl)ethanol highlighting receptor interaction nodes.

Application in Drug Discovery

The 4-substituted indole architecture is a foundational element in the total synthesis of ergot alkaloids such as (-)-agroclavine and (-)-elymoclavine, which are precursors to dopaminergic drugs like pergolide[2]. Furthermore, 6,7-annulated-4-substituted indoles have demonstrated potent antitumor effects against leukemic cell lines[1]. By utilizing enantiopure 1-(1-Methyl-1H-indol-4-yl)-ethanol, medicinal chemists can perform stereospecific cross-coupling or substitution reactions to elaborate the C4 position, bypassing the inherently poor nucleophilic reactivity of the indole C4-H bond[2].

References

  • [3] ChemBK. 1-(1-Methyl-1H-indol-4-yl)ethanone - CAS: 120160-29-4. Available at:[Link]

  • [5] ACS Publications. Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity (2019). Available at: [Link]

  • [6] SynArchive. Named Reactions List: Noyori asymmetric hydrogenation. Available at: [Link]

  • [1] PMC - NIH. Biomedical Importance of Indoles. Available at: [Link]

  • [2] Organic Letters - ACS Publications. Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine (2017). Available at: [Link]

Sources

Pharmacokinetic profiling of 1-(1-Methyl-1H-indol-4-yl)-ethanol in early drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(1-Methyl-1H-indol-4-yl)-ethanol in Early Drug Discovery

Abstract

The indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The successful progression of any new chemical entity (NCE) from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile.[3][4] This guide provides a comprehensive, in-depth framework for the early-stage pharmacokinetic (PK) profiling of a novel indole derivative, 1-(1-Methyl-1H-indol-4-yl)-ethanol. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, emphasizing the integration of in vitro and in vivo data to build a holistic understanding of the compound's behavior. This document is intended for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of advancing new small molecules.

The Strategic Imperative of Early PK Profiling

In early drug discovery, the goal is not merely to identify potent molecules but to select candidates with a high probability of success in clinical development. Historically, an estimated 40% of drug attrition was attributed to suboptimal pharmacokinetic properties, although this figure is now closer to 10% thanks to the front-loading of Drug Metabolism and Pharmacokinetics (DMPK) studies into the discovery phase.[4] Early and thorough ADME (Absorption, Distribution, Metabolism, and Excretion) testing provides critical insights that guide medicinal chemistry efforts, facilitate the selection of drug-like candidates, and help predict in vivo behavior in humans.[5][6]

For an indole-based molecule like 1-(1-Methyl-1H-indol-4-yl)-ethanol, understanding its metabolic fate is particularly crucial. The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance. Therefore, our profiling strategy is designed to identify such liabilities early, allowing for informed, data-driven decisions.

The overall workflow is designed as an iterative cycle of testing, analysis, and decision-making.

PK_Profiling_Workflow cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation cluster_2 Data Integration & Decision MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) InVivoPK Rodent PK Study (IV & PO Dosing) MetStab->InVivoPK Proceed if CLint is acceptable PK_Analysis PK Parameter Calculation (NCA) PPB->PK_Analysis Input for fu Sol Aqueous Solubility Perm Permeability (e.g., PAMPA) BioA Bioanalytical Method (LC-MS/MS) InVivoPK->PK_Analysis Concentration-Time Data IVIVC In Vitro-In Vivo Correlation PK_Analysis->IVIVC Calculated Parameters Decision Candidate Selection/ Optimization IVIVC->Decision Integrated Profile

Caption: High-level workflow for pharmacokinetic profiling in early discovery.

In Vitro ADME Profiling: Building the Foundation

In vitro assays are the cornerstone of early DMPK, offering high-throughput, cost-effective methods to screen compounds for potential liabilities before committing to resource-intensive animal studies.[5][7]

Metabolic Stability Assessment

Causality: The primary objective here is to estimate the intrinsic clearance (CLint) of 1-(1-Methyl-1H-indol-4-yl)-ethanol.[8] A compound that is metabolized too quickly by the liver will likely have a short half-life and poor oral bioavailability, making it difficult to maintain therapeutic concentrations in the body.[8][9] We utilize two primary liver-derived systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. They are excellent for identifying CYP-mediated metabolic liabilities.[8]

  • Hepatocytes: As intact liver cells, they contain both Phase I and Phase II enzymes, as well as transporters, offering a more complete picture of hepatic metabolism.[8][10][11]

  • Cell Preparation: Cryopreserved hepatocytes (human and rat) are thawed in a 37°C water bath. The cell suspension is gently centrifuged, and the pellet is resuspended in pre-warmed incubation medium to a concentration of 1.0 x 10^6 viable cells/mL.[12]

  • Compound Incubation: 1-(1-Methyl-1H-indol-4-yl)-ethanol is added to the hepatocyte suspension to a final concentration of 1 µM. The incubation is carried out in a 12-well plate on an orbital shaker at 37°C.[8][9]

  • Time-Point Sampling: Aliquots are taken at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[11]

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). This step precipitates proteins and extracts the analyte.[8]

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred for LC-MS/MS analysis.

  • Control System: A positive control compound with known metabolic characteristics (e.g., Verapamil for high clearance, Warfarin for low clearance) is run in parallel to validate the metabolic competency of the hepatocytes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes (37°C) Resuspend Resuspend Cells in Incubation Medium Thaw->Resuspend Incubate Incubate Compound with Hepatocytes (37°C) Resuspend->Incubate Prep_Compound Prepare 1 µM Test Compound Solution Prep_Compound->Incubate Sample Sample at Time Points (0, 15, 30, 60, 90, 120 min) Incubate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Step-by-step workflow for the in vitro hepatocyte stability assay.

The disappearance of the parent compound over time is plotted. The slope of the natural log of the remaining compound versus time gives the rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculated based on the half-life and assay conditions (e.g., cell density).[9]

Table 1: Hypothetical Metabolic Stability Data for 1-(1-Methyl-1H-indol-4-yl)-ethanol

Species System t½ (min) Intrinsic Clearance (CLint) (µL/min/10^6 cells) Classification
Rat Hepatocytes 45 30.8 Moderate Clearance
Human Hepatocytes 75 18.5 Low-to-Moderate Clearance
Rat Microsomes 30 46.2 (µL/min/mg protein) High Clearance

| Human | Microsomes | 60 | 23.1 (µL/min/mg protein) | Moderate Clearance |

Insight: The data suggests moderate clearance in human liver systems, a promising result. The faster clearance in rat microsomes indicates that rats may be a "higher clearance" species for this compound, which is important for designing the subsequent in vivo study.

Plasma Protein Binding (PPB)

Causality: Only the unbound, or "free," drug in the bloodstream can distribute into tissues and interact with its therapeutic target.[13] This is known as the "free drug hypothesis." A compound that is very highly bound to plasma proteins (like albumin and α1-acid glycoprotein) will have a very low fraction of unbound drug (fu), potentially limiting its efficacy.[13] Equilibrium dialysis is considered the gold standard method because it is less susceptible to non-specific binding artifacts compared to other methods like ultrafiltration.[14]

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus is used. Each well is divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows small molecules to pass.[13]

  • Sample Loading: 1-(1-Methyl-1H-indol-4-yl)-ethanol is spiked into plasma (human and rat) and loaded into one chamber (the donor chamber). The other chamber (the receiver chamber) is filled with protein-free phosphate buffer.

  • Equilibration: The plate is sealed and incubated at 37°C on a shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is quantified by LC-MS/MS. To ensure accuracy, a sample from the plasma side is matched with an equal volume of buffer, and the buffer side sample is matched with blank plasma to eliminate any matrix effects during analysis.

The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Table 2: Hypothetical Plasma Protein Binding Data

Species Fraction Unbound (fu) % Bound Classification
Rat 0.15 85% Moderately Bound

| Human | 0.08 | 92% | Highly Bound |

Insight: The compound is highly bound in human plasma. This is not necessarily a "red flag" but must be considered. This high binding means that the total plasma concentration measured in vivo will need to be significantly higher than the target effective concentration to ensure the unbound concentration is therapeutic.

In Vivo Pharmacokinetic Study in Rodents

Causality: While in vitro assays provide crucial predictions, an in vivo study is essential to understand how the compound behaves in a whole organism, integrating all ADME processes simultaneously.[7][15] We use both intravenous (IV) and oral (PO) administration to determine fundamental PK parameters, including clearance, volume of distribution, and, critically, oral bioavailability (F%).[16] Rats are often chosen for initial PK studies due to their larger size (compared to mice), which facilitates serial blood sampling from a single animal.[17][18]

InVivo_PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing & Sampling cluster_analysis Sample & Data Analysis Animal_Acclimate Acclimate Male Sprague-Dawley Rats Dose_Calc Calculate Dose Volume Based on Body Weight Animal_Acclimate->Dose_Calc Formulate Prepare Dosing Formulations (IV: Solubilized, PO: Suspension) Formulate->Dose_Calc Dose_IV Dose Group 1 (n=3) IV Bolus (e.g., 1 mg/kg) Dose_Calc->Dose_IV Dose_PO Dose Group 2 (n=3) Oral Gavage (e.g., 5 mg/kg) Dose_Calc->Dose_PO Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sampling Dose_PO->Sampling Process_Blood Process Blood to Plasma Store at -80°C Sampling->Process_Blood LCMS Quantify Drug Concentration (Validated LC-MS/MS Assay) Process_Blood->LCMS PK_Analysis Perform Non-Compartmental Analysis (NCA) LCMS->PK_Analysis

Sources

Decoding the Pharmacological Versatility of 1-(1-Methyl-1H-indol-4-yl)-ethanol Derivatives: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(1-Methyl-1H-indol-4-yl)-ethanol scaffold—and its extended propanol/oxy-propanol analogs—represents a highly privileged pharmacophore in modern drug discovery. The N-methylation of the indole ring eliminates hydrogen bond donation at the 1-position, increasing lipophilicity and dictating precise spatial orientations that drive target selectivity. Concurrently, the C4-substituted ethanol/propanol moiety provides a flexible, hydrogen-bonding arm critical for interacting with diverse allosteric sites.

This technical guide dissects the in vitro biological activities of this chemical class across three distinct therapeutic domains: metabolic reprogramming via PGC-1α inhibition, cytoskeletal disruption via tubulin inhibition, and signal transduction via RasGRP activation.

Metabolic Reprogramming: PGC-1α Modulation

Mechanistic Rationale

In the context of metabolic diseases such as Type 2 Diabetes, suppressing hepatic gluconeogenesis is a primary therapeutic objective. Derivatives of the 1-methyl-1H-indole-propanol class (e.g., N-methyl SR18292 analogs like Compound 32) have demonstrated potent anti-gluconeogenic activity[1].

Unlike traditional beta-blockers, these derivatives do not rely on adrenergic signaling. Instead, they act as allosteric modulators that enhance the interaction between the transcriptional coactivator PGC-1α and the acetyltransferase GCN5 . This forced interaction leads to the acetylation of PGC-1α, neutralizing its ability to co-activate the HNF4α transcription factor, thereby shutting down the expression of critical gluconeogenic enzymes[1].

PGC1aPathway cluster_Inhibition Pharmacological Intervention Glucagon Glucagon Receptor Activation cAMP cAMP / PKA Cascade Glucagon->cAMP PGC1a Active PGC-1α (Transcriptional Coactivator) cAMP->PGC1a Upregulates AcPGC1a Acetylated PGC-1α (Inactive State) PGC1a->AcPGC1a State Transition HNF4a HNF4α Transcription Factor PGC1a->HNF4a Co-activates Drug 1-Methyl-1H-indole Ethanol/Propanol Derivative GCN5 GCN5 Acetyltransferase Drug->GCN5 Allosteric Enhancement GCN5->AcPGC1a Acetylates Lysine Residues AcPGC1a->HNF4a Binding Disrupted Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) HNF4a->Gluconeogenesis Gene Transcription

Caption: Mechanism of PGC-1α inhibition by 1-methyl-1H-indole derivatives blocking gluconeogenesis.

Protocol: In Vitro Hepatocyte Gluconeogenesis Suppression Assay

To accurately measure the suppression of glucose production, the experimental design must isolate de novo synthesis from background glycogenolysis.

  • Causality in Design: Primary murine hepatocytes are strictly required over immortalized lines (e.g., HepG2), as immortalized cells rapidly downregulate key gluconeogenic enzymes (PEPCK, G6Pase) in standard culture. Cells must be pre-starved in glucose-free media to deplete intracellular glycogen stores, ensuring that any glucose detected in the supernatant is newly synthesized from provided substrates (lactate/pyruvate).

  • Self-Validating Controls:

    • Negative Control: Vehicle (DMSO) to establish the basal glucose output.

    • Positive Stimulation: Glucagon (100 nM) to establish the maximum gluconeogenic rate.

    • Assay Validation: Metformin (1 mM) as a known inhibitor of hepatic glucose production.

Step-by-Step Methodology:

  • Isolation & Seeding: Isolate primary hepatocytes via a two-step collagenase perfusion. Seed at 5×105 cells/well in collagen-coated 24-well plates in attachment media (DMEM with 10% FBS).

  • Glycogen Depletion: After 24 hours, wash the cells twice with PBS. Incubate in glucose-free, phenol red-free DMEM supplemented with 2 mM pyruvate and 20 mM lactate for 4 hours.

  • Compound Treatment: Aspirate media. Add fresh glucose-free media containing the test indole derivative (0.1 μM – 10 μM) in the presence of 100 nM glucagon.

  • Quantification: After a 6-hour incubation, collect the supernatant. Quantify glucose utilizing a standard Amplex Red Glucose Oxidase fluorometric assay. Normalize absolute glucose values to total cellular protein (determined via BCA assay of the cell lysate).

Cytoskeletal Disruption: Tubulin Polymerization Inhibition

Mechanistic Rationale

In oncology, derivatives combining the 1-methyl-1H-indole core with quinoline or chalcone moieties via an ethanol/alkene linker act as potent anti-mitotic agents[2][3]. The indole ring is a bioisostere for the A-ring of colchicine. By binding to the colchicine pocket at the α/β-tubulin heterodimer interface, these compounds prevent the structural conformation required for GTP-dependent microtubule assembly, ultimately triggering G2/M cell cycle arrest and apoptosis[2][3].

TubulinAssay S1 1. Protein Prep Purified Porcine Tubulin (10 μM in PEM Buffer) S2 2. Compound Addition Add Indole Derivatives + 1 mM GTP S1->S2 S3 3. Thermal Activation Incubate at 37°C to Initiate Assembly S2->S3 S4 4. Kinetic Readout Fluorescence Monitoring (Ex: 340nm / Em: 410nm) S3->S4 S5 5. Data Analysis Calculate Vmax & IC50 vs. Controls S4->S5

Caption: Workflow of the in vitro tubulin polymerization fluorometric assay.

Protocol: In Vitro Tubulin Polymerization Fluorometric Assay

This cell-free assay relies on the principle that the incorporation of a fluorescent reporter into polymerizing microtubules exponentially increases its emission yield[3].

  • Causality in Design: Tubulin assembly is a strictly thermodynamic and nucleotide-dependent process. The PEM buffer (PIPES, EGTA, MgCl2) chelates calcium (which inhibits polymerization) while providing essential magnesium. GTP must be spiked in immediately before the assay, as tubulin requires GTP binding at the E-site to polymerize. The assay is initiated by a temperature shift from 4°C to 37°C, exploiting the fact that microtubules depolymerize in the cold.

  • Self-Validating Controls:

    • Polymerization Enhancer: Paclitaxel (Taxol, 3 μM) forces rapid assembly, validating protein viability.

    • Polymerization Inhibitor: Colchicine (3 μM) validates the dynamic range of inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 μM solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter dye. Keep the master mix strictly on ice to prevent premature assembly.

  • Plating: Aliquot the test derivatives (10 nM - 10 μM) into a pre-chilled 96-well half-area plate. Rapidly dispense 50 μL of the tubulin master mix into each well.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Data Acquisition: Read fluorescence (Excitation: 340 nm, Emission: 410 nm) every 1 minute for 60 minutes.

  • Analysis: Calculate the maximum velocity ( Vmax​ ) of the linear growth phase. Determine the IC50​ by plotting Vmax​ against the log concentration of the inhibitor.

Signal Transduction: Selective RasGRP Activation

Diacylglycerol (DAG)-indololactones incorporating a 1-methyl-1H-indole ring exhibit highly selective activation of RasGRP over Protein Kinase C (PKC)[4]. The N-methyl group is the critical determinant of this selectivity. While the removal of the 1-methyl group does not significantly alter raw binding affinity, its presence restricts the spatial orientation of the lactone through steric hindrance. This specific conformation drives a 6- to 65-fold selectivity preference for the C1 domain of RasGRP in intact cell translocation assays[4].

Quantitative Data Summary

The following table synthesizes the in vitro biological metrics of 1-methyl-1H-indole oxygenated derivatives across different therapeutic targets.

Compound ClassCore ScaffoldPrimary TargetIn Vitro Activity / MetricRef
SR18292 Analogs (Cmpd 32) 1-methyl-1H-indole-oxy-propanolPGC-1α / GCN5Suppresses glucagon-induced glucose production (IC50 ~ Low μM)[1]
Quinoline-Indoles (Cmpd 34b) 1-methyl-1H-indole-alkeneTubulin (Colchicine Site)K562 Cell Apoptosis (IC50 = 5–11 nM); Tubulin Vmax reduction[2]
Chalcone-Indoles (Cmpd 10a) 1-methyl-1H-indole-chalconeTubulin (Colchicine Site)GI50 = 0.026–0.035 μM across 5 cancer lines; G2/M Arrest[3]
DAG-Indololactones 1-methyl-1H-indole-lactoneRasGRP (C1 Domain)6 to 65-fold selective activation of RasGRP over PKCα[4]

Sources

Physicochemical Profiling of 1-(1-Methyl-1H-indol-4-yl)-ethanol: Molecular Weight, Aqueous Solubility, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Indole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic endogenous neurotransmitters and selectively bind to diverse biological targets, including kinases and mycobacterial enzymes 1. Among these, 1-(1-Methyl-1H-indol-4-yl)-ethanol serves as a highly versatile building block. However, the therapeutic utility of indole-based compounds is frequently bottlenecked by poor aqueous solubility, which can lead to false negatives in bioassays and poor oral bioavailability 2.

This guide provides a rigorous analysis of the molecular weight and aqueous solubility of 1-(1-Methyl-1H-indol-4-yl)-ethanol. By detailing the causal mechanisms governing its physicochemical behavior, we establish standardized, self-validating protocols for empirical measurement.

Structural and Molecular Weight Analysis

The exact molecular weight of a compound dictates its diffusion coefficient, membrane permeability, and overall ligand efficiency.

Structural Determinants
  • Indole Core: The aromatic bicyclic system provides the primary hydrophobic pharmacophore.

  • N1-Methylation: The substitution of the indole nitrogen proton with a methyl group eliminates a critical hydrogen bond donor (HBD). This modification typically increases lipophilicity (LogP) and decreases aqueous solubility by disrupting water solvation shells 3.

  • C4-(1-Hydroxyethyl) Group: The secondary alcohol introduces both a hydrogen bond donor (-OH) and an acceptor (oxygen lone pairs), which partially offsets the lipophilicity introduced by the N-methyl group.

Molecular Weight Calculation

The empirical formula for 1-(1-Methyl-1H-indol-4-yl)-ethanol is C₁₁H₁₃NO .

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 13 × 1.008 = 13.104 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Exact Molecular Weight: 175.23 g/mol

Table 1: Physicochemical Properties Summary
PropertyValueMechanistic Implication
Chemical Formula C₁₁H₁₃NODefines stoichiometric baseline for assays.
Molecular Weight 175.23 g/mol Low MW (<500 Da) favors high membrane permeability.
H-Bond Donors (HBD) 1Limited to the C4 secondary alcohol; N1 is methylated.
H-Bond Acceptors (HBA) 1Limited to the C4 oxygen; indole nitrogen is a poor acceptor.
Predicted LogP ~2.0 - 2.5Optimal range for oral absorption, but poses solubility risks [[1]]().

Mechanistic Drivers of Aqueous Solubility

Aqueous solubility is not merely a static number; it is a dynamic equilibrium dictated by the energy required to disrupt the compound's crystal lattice versus the energy released upon solvation by water molecules. For 1-(1-Methyl-1H-indol-4-yl)-ethanol, solubility is governed by two opposing forces:

  • Lattice Energy Penalty: The planar indole ring promotes strong intermolecular π−π stacking in the solid state. This high crystal lattice energy strongly resists dissolution.

  • Solvation Energy Deficit: Because the N-methylation restricts the molecule's ability to form hydrogen bonds with water at the indole core, the primary driver for aqueous solvation is restricted entirely to the C4 secondary alcohol.

Consequently, the aqueous solubility of this compound is expected to be in the low-to-moderate range, typical of many N-alkylated indole derivatives which often exhibit logarithmic solubility levels indicating very little aqueous solubility [[4]]().

Workflow A 1-(1-Methyl-1H-indol-4-yl)-ethanol Compound Identification B Theoretical Profiling (MW: 175.23, cLogP, TPSA) A->B In-silico Analysis C Kinetic Solubility Assay (Turbidimetric / High-Throughput) B->C Early Screening D Thermodynamic Solubility (Shake-Flask / Equilibrium) C->D Hit Validation E Data Synthesis & In Vitro Bioassay Design D->E Final Profiling

Logical workflow for the physicochemical profiling of indole-based drug candidates.

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility must be measured using orthogonal methods. A single assay can be skewed by supersaturation or micelle formation. Below are two self-validating workflows: a kinetic assay for early screening and a thermodynamic assay for late-stage validation 5.

Protocol A: Kinetic Turbidimetric Assay (High-Throughput)

Purpose: Determines the maximum achievable concentration before nucleation occurs when spiked from an organic solvent. This is crucial for preventing false negatives caused by compound aggregation in bioassays 2.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(1-Methyl-1H-indol-4-yl)-ethanol in 100% DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions of the stock in pure DMSO.

  • Aqueous Spiking: Spike 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. Causality: Maintaining a final DMSO concentration of exactly 1% prevents co-solvent effects from artificially inflating the apparent solubility.

  • Incubation: Incubate for 2 hours at 37°C with orbital shaking. Causality: Orbital shaking provides the kinetic energy necessary to overcome the nucleation barrier, ensuring that if the compound is prone to precipitation, it will do so within the assay window.

  • Quantification: Measure absorbance at 620 nm using a microplate reader.

  • Self-Validation Check: The kinetic solubility limit is strictly defined as the highest concentration where the absorbance does not statistically deviate from the blank (buffer + 1% DMSO). Any increase in baseline absorbance indicates particulate light scattering (precipitation).

Protocol B: Thermodynamic Shake-Flask Method (Gold Standard)

Purpose: Measures the true equilibrium between the solid phase and the saturated solution, essential for formulation development and in vivo dosing 5.

  • Solid Addition: Add an excess amount of solid 1-(1-Methyl-1H-indol-4-yl)-ethanol (e.g., 2 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

  • Equilibration: Seal the vial and agitate continuously at 300 rpm at 25°C for 24 to 48 hours. Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, fully overcoming the activation energy of dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid lattice.

  • Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

  • HPLC-UV Quantification: Quantify the dissolved concentration using High-Performance Liquid Chromatography coupled with UV detection against a standard curve prepared in methanol (where the compound is fully soluble).

AssayLogic S1 Solid Compound Excess Addition S2 Aqueous Buffer (pH 7.4) 24-48h Agitation S1->S2 S3 Centrifugation (Phase Separation) S2->S3 S4 0.22 µm Filtration (Discard first 100 µL) S3->S4 S5 HPLC-UV Quantification S4->S5

Self-validating thermodynamic shake-flask methodology for equilibrium solubility determination.

Data Synthesis and Interpretation

When evaluating 1-(1-Methyl-1H-indol-4-yl)-ethanol for downstream applications, researchers must reconcile the kinetic and thermodynamic data. If the kinetic solubility significantly exceeds the thermodynamic solubility, the compound is prone to supersaturation. In such cases, sudden precipitation may occur during in vitro assays, leading to erratic dose-response curves. By strictly adhering to the orthogonal validation protocols outlined above, development teams can accurately map the physicochemical boundaries of this indole derivative, ensuring robust and reproducible biological readouts.

References

  • Title: Docking Studies of N-alkylated Indole Derivatives with Mycobacterium Enoyl Acyl Carrier Protein Reductase (Inh A) as Potent Antitubercular Agents Source: Oriental Journal of Chemistry URL: 1

  • Title: In-silico ADME and toxcity studies of some novel indole derivatives Source: Journal of Applied Pharmaceutical Science URL: 4

  • Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents Source: ACS Publications URL: 3

  • Title: Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers Source: Benchchem URL: 5

  • Title: Addressing poor reproducibility in bioassays with indole derivatives: Solubility and Aggregation Source: Benchchem URL: 2

Sources

A Technical Guide to the Preliminary In Vivo Toxicity Screening of 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application of the Acute Toxic Class Method (OECD 423)

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As novel indole derivatives like 1-(1-Methyl-1H-indol-4-yl)-ethanol are synthesized, a robust and ethical assessment of their safety profile is a prerequisite for further development.[3][4] This guide provides a comprehensive, in-depth framework for conducting a preliminary in vivo toxicity screening of this compound, structured for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the chosen methodology—the Acute Toxic Class (ATC) method, as detailed in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 423. The focus is on providing a self-validating system that balances scientific rigor with the ethical principles of animal welfare, particularly the 3Rs (Reduction, Refinement, and Replacement). We detail the pre-experimental considerations, a step-by-step experimental protocol, and the critical role of humane endpoints to minimize animal distress while ensuring the collection of scientifically valid data for hazard classification.

Introduction and Rationale

The Indole Scaffold in Drug Discovery

Indole and its derivatives are classified as "privileged structures" in drug discovery, meaning they can bind to a variety of biological targets with high affinity.[1] This versatility has led to their incorporation into numerous approved drugs and clinical candidates with anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The compound of interest, 1-(1-Methyl-1H-indol-4-yl)-ethanol, belongs to this promising class. While its specific biological activities are under investigation, any potential therapeutic benefit must be weighed against its safety profile. Preclinical toxicity testing is therefore not merely a regulatory hurdle but a fundamental step in characterizing the compound's potential.[3][6]

The Objective: Hazard Classification over LD50 Determination

Historically, acute toxicity was assessed by determining the median lethal dose (LD50), the dose required to cause mortality in 50% of the test animals.[7] Modern toxicology, however, has shifted towards methods that use fewer animals and focus on hazard classification rather than a precise lethality value.[8][9]

This guide adopts the Acute Toxic Class (ATC) Method (OECD Guideline 423) .[10][11][12] The rationale for this choice is threefold:

  • Ethical Consideration: The ATC method significantly reduces the number of animals required compared to traditional LD50 tests.[8][12]

  • Scientific Relevance: It provides sufficient information to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, which is the primary goal for initial safety assessment and hazard communication.[11]

  • Efficiency: Its stepwise procedure allows for a decision to be made with a minimum number of animals, often as few as three to six.[12]

Overall Experimental Workflow

The entire process, from compound reception to final classification, follows a structured pathway to ensure reproducibility and compliance with regulatory expectations.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Compound Test Article Characterization (Purity, Stability) Protocol Protocol Design & Justification (OECD 423 Adaptation) Compound->Protocol Input for methodology IACUC Ethical Review & Approval (IACUC/ACC) Protocol->IACUC Submission for review InLife In-Life Phase (Dosing, Observation, Humane Endpoints) IACUC->InLife Approval to proceed Terminal Terminal Phase (Euthanasia & Gross Necropsy) InLife->Terminal End of 14-day observation or humane endpoint Analysis Data Analysis & Interpretation Terminal->Analysis Collection of mortality & pathology data Classification GHS Classification Analysis->Classification Based on outcomes Report Final Report Generation Classification->Report

Caption: High-level workflow for in vivo acute toxicity screening.

Detailed Experimental Protocol

This protocol is a direct adaptation of the OECD 423 guideline. Its integrity relies on meticulous execution and observation.

Animal Model and Husbandry
  • Species and Strain: The preferred model is the rodent, typically Wistar or Sprague-Dawley rats.[9] Mice (e.g., Swiss albino or BALB/c strain) are also acceptable.[13][14] The choice should be justified based on historical data and physiological relevance.

  • Sex: The test is initiated using animals of a single sex, typically nulliparous, non-pregnant females, as they are often more sensitive.[9][12] This minimizes the number of animals used.

  • Age and Weight: Young adult animals (e.g., rats 8-12 weeks old) with weights within a ±20% range of the mean for each sex are used.

  • Acclimatization: Animals must be acclimatized to laboratory conditions for at least five days prior to the study, with controlled temperature, humidity, and a 12-hour light/dark cycle.[13] They should have free access to standard laboratory diet and drinking water.

Dose Formulation and Administration
  • Vehicle Selection: The test article, 1-(1-Methyl-1H-indol-4-yl)-ethanol, should be dissolved or suspended in a suitable vehicle. Water is preferred. If the compound is not water-soluble, an oil (e.g., corn oil) or another appropriate vehicle may be used. The toxicological characteristics of the vehicle must be known, and a vehicle control group is generally not necessary unless the vehicle itself could induce toxicity.

  • Dose Levels: The ATC method uses a series of fixed starting doses: 5, 50, 300, and 2000 mg/kg body weight.[10][11] If there is no prior information on the compound's toxicity, a starting dose of 300 mg/kg is recommended for animal welfare reasons.[15] If the substance is expected to be non-toxic, a limit test at 2000 mg/kg can be performed initially.[12]

  • Administration: The substance is administered in a single dose by oral gavage. Animals are fasted prior to dosing (e.g., overnight for rats) but not deprived of water. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[11]

The Stepwise Dosing Procedure

The core of the OECD 423 method is its sequential logic, which dictates the progression of the study based on observed outcomes, primarily mortality. Each step uses three animals.

G start Step 1: Dose 3 female rats at starting dose (e.g., 300 mg/kg) decision1 Mortality observed in 2 or 3 animals? start->decision1 decision2 Mortality observed in 0 or 1 animal? decision1->decision2 No stop_classify_high STOP & CLASSIFY (High Toxicity) decision1->stop_classify_high Yes dose_higher Step 2: Dose 3 new animals at higher dose (2000 mg/kg) decision2->dose_higher Yes (0/3 or 1/3 die) stop_classify_mid STOP & CLASSIFY (Moderate Toxicity) decision2->stop_classify_mid No (This case implies 2/3 died, covered by decision 1. Logic branch for clarity.) decision3 Mortality observed in 2 or 3 animals? decision4 Mortality observed in 0 or 1 animal? decision3->decision4 No decision3->stop_classify_mid Yes (e.g., 2/3 or 3/3 die) stop_classify_low STOP & CLASSIFY (Low/No Toxicity) decision4->stop_classify_low Yes (0/3 die) retest_higher Step 3: Dose 3 more animals at the same higher dose (2000 mg/kg) decision4->retest_higher No (1/3 dies) dose_lower Step 2: Dose 3 new animals at lower dose (e.g., 50 mg/kg) dose_higher->decision3 decision5 Total mortality at 2000 mg/kg is 1/6 or 2/6? retest_higher->decision5 decision5->stop_classify_mid No (≥3/6 die) decision5->stop_classify_low Yes

Caption: Decision logic for the OECD 423 stepwise procedure.

Observations

Animals are observed for a total of 14 days.[8]

  • Immediate Post-Dose: Frequent observation for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter.

  • Clinical Signs: All signs of toxicity should be recorded, including changes in skin and fur, eyes, and mucous membranes.[6] Special attention should be paid to respiratory, circulatory, autonomic, and central nervous system signs, as well as somatomotor activity and behavior patterns.[16]

  • Body Weight: Individual animal weights are recorded just prior to dosing and at least weekly thereafter. A 5% body weight loss can be a strong predictor of pathological findings.[17][18]

  • Mortality/Moribundity: The time of death is recorded as precisely as possible. Animals found in a moribund state (at the point of death) are humanely euthanized.[19]

Table 1: Sample Clinical Observation Checklist

Category Observation Signs Score (0-3: Normal to Severe)
General Appearance Piloerection, hunched posture, dehydration (skin tenting), staining of fur (porphyrin)[18]
Motor Activity Decreased or increased activity, ataxia (imbalance), tremors, convulsions[16][20]
Behavioral Agitation, lethargy, excessive grooming, social isolation[21]

| Physiological | Labored breathing, changes in heart rate, diarrhea, salivation[16][20] | |

Humane Endpoints

The establishment of humane endpoints is a critical ethical refinement to prevent or terminate severe animal pain and distress.[22][23][24] An animal must be humanely euthanized if it meets a predefined endpoint, even if it is before the scheduled end of the study.[25] The ultimate goal is to predict severe suffering before it occurs.[22]

Criteria for humane euthanasia include, but are not limited to:

  • Significant body weight loss (e.g., >20% of baseline).

  • Inability to reach food or water for 24 hours.

  • Severe, unalleviated pain or distress (e.g., persistent vocalization, self-mutilation).

  • Moribund state, characterized by non-responsiveness to gentle stimuli and loss of righting reflex.[19]

Terminal Procedures

At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end). All macroscopic pathological changes in major tissues and organs are recorded.

Data Interpretation and Classification

The results are interpreted based on the number of mortalities and/or moribund animals observed at each dosing step. This allows for the classification of 1-(1-Methyl-1H-indol-4-yl)-ethanol into a GHS category for acute oral toxicity.

Table 2: GHS Classification Based on OECD 423 Outcomes

Outcome (Number of Deaths/Moribund Animals) Estimated LD50 Range (mg/kg) GHS Category Hazard Statement
2/3 or 3/3 at 5 mg/kg ≤ 5 1 Fatal if swallowed
2/3 or 3/3 at 50 mg/kg > 5 and ≤ 50 2 Fatal if swallowed
2/3 or 3/3 at 300 mg/kg > 50 and ≤ 300 3 Toxic if swallowed
2/3 or 3/3 at 2000 mg/kg > 300 and ≤ 2000 4 Harmful if swallowed
≤ 1/3 at 2000 mg/kg (in a single step) > 2000 and ≤ 5000 5 May be harmful if swallowed
No deaths at 2000 mg/kg > 2000 Unclassified -

This table is a simplified guide. The final classification depends on the full sequence of the stepwise procedure.

Conclusion

This technical guide outlines a robust, ethical, and scientifically sound methodology for the preliminary in vivo toxicity screening of 1-(1-Methyl-1H-indol-4-yl)-ethanol. By adhering to the OECD 423 Acute Toxic Class method, researchers can obtain crucial safety data necessary for the early-stage development of this novel indole derivative. The classification derived from this study will inform dose selection for subsequent sub-acute and chronic toxicity studies and is a critical component of the overall risk assessment. The emphasis on detailed clinical observation and humane endpoints ensures that the data is gathered responsibly, upholding the highest standards of animal welfare in scientific research.

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  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
  • RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(1-Methyl-1H-indol-4-yl)-ethanol is a key intermediate in the synthesis of various biologically active compounds and a valuable building block in medicinal chemistry. Its structure, featuring a substituted indole core, is a common motif in pharmaceuticals targeting a range of conditions. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established chemical principles and providing in-depth explanations for procedural choices.

The synthesis is approached via a two-step process starting from the commercially available 4-cyano-1-methyl-1H-indole. The first step involves the reduction of the nitrile to the corresponding aldehyde, 1-methyl-1H-indole-4-carbaldehyde. The second step is the reduction of this aldehyde to the target primary alcohol, 1-(1-Methyl-1H-indol-4-yl)-ethanol. This application note will focus on the well-established and reliable reduction of the aldehyde using sodium borohydride.

PART 1: Synthesis Pathway Overview

The chosen synthetic route is outlined below. This pathway is selected for its high yields, mild reaction conditions, and the commercial availability of the starting materials.

Synthesis_Pathway cluster_0 Step 1: Aldehyde Formation (Not Detailed Here) cluster_1 Step 2: Alcohol Synthesis 4-cyano-1-methyl-1H-indole 4-cyano-1-methyl-1H-indole 1-methyl-1H-indole-4-carbaldehyde 1-methyl-1H-indole-4-carbaldehyde 4-cyano-1-methyl-1H-indole->1-methyl-1H-indole-4-carbaldehyde DIBAL-H or other methods 1-(1-Methyl-1H-indol-4-yl)-ethanol 1-(1-Methyl-1H-indol-4-yl)-ethanol 1-methyl-1H-indole-4-carbaldehyde->1-(1-Methyl-1H-indol-4-yl)-ethanol NaBH4, Methanol Synthesis_Workflow A Dissolve 1-methyl-1H-indole-4-carbaldehyde in Methanol B Cool to 0-5 °C A->B C Add NaBH4 portion-wise B->C D Stir at Room Temperature (1-2h) C->D E Monitor by TLC D->E F Quench with sat. NH4Cl (aq) E->F Reaction Complete G Remove Methanol (Rotovap) F->G H Extract with Dichloromethane G->H I Dry with MgSO4 H->I J Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Application Note: 1-(1-Methyl-1H-indol-4-yl)-ethanol in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of therapeutics, particularly in oncology and neurology[1]. 1-(1-Methyl-1H-indol-4-yl)-ethanol is a highly versatile, functionalized pharmaceutical intermediate. The presence of the N -methyl group enhances lipophilicity and metabolic stability by preventing unwanted hydrogen bond donation or phase II glucuronidation at the indole nitrogen[2]. Meanwhile, the 1-hydroxyethyl moiety at the C4 position provides a critical synthetic handle—a secondary alcohol that can be oxidized, inverted via SN​2 displacement, or utilized in stereoselective cross-coupling to generate complex, three-dimensional drug candidates[3].

This application note details the physicochemical profiling, chemoselective synthesis, and downstream application of 1-(1-Methyl-1H-indol-4-yl)-ethanol in the development of tubulin polymerization inhibitors targeting the colchicine binding site[4].

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

Table 1: Physicochemical & Structural Properties

ParameterSpecification / ValueMechanistic Implication
Chemical Name 1-(1-Methyl-1H-indol-4-yl)ethan-1-olSecondary alcohol provides a stereocenter for chiral drug synthesis.
Molecular Formula C 11​ H 13​ NOHigh carbon-to-heteroatom ratio demands moderately non-polar extraction solvents (e.g., EtOAc/DCM).
Molecular Weight 175.23 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
H-Bond Donors 1 (Hydroxyl -OH)Allows for targeted hydrogen bonding in the target protein's binding pocket.
H-Bond Acceptors 1 (Hydroxyl -O-) N -methyl group eliminates the indole nitrogen's H-bond potential, increasing membrane permeability.

Synthetic Workflow & Protocols

The synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol typically proceeds via the chemoselective reduction of its ketone precursor, 1-(1-Methyl-1H-indol-4-yl)ethanone. This intermediate is then frequently converted into reactive precursors (like azides) to build complex heterocyclic hybrids (e.g., triazoles or pyrazolines)[2][3].

Figure 1: Synthetic workflow from ketone precursor to indole-triazole tubulin inhibitor.

Protocol 1: Chemoselective Reduction to 1-(1-Methyl-1H-indol-4-yl)-ethanol
  • Objective: High-yield reduction of the C4-acetyl group without disrupting the indole aromaticity.

  • Causality & Design: Sodium borohydride (NaBH 4​ ) is selected over aggressive reagents like LiAlH 4​ . LiAlH 4​ poses a risk of over-reduction or unwanted side reactions with the electron-rich indole ring. Ethanol is used as the solvent because its protic nature stabilizes the transition state of the hydride transfer and provides the necessary proton to form the final alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-(1-Methyl-1H-indol-4-yl)ethanone in 30 mL of anhydrous ethanol in a round-bottom flask.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the exothermic nature of the hydride transfer, preventing solvent boiling and minimizing the formation of dimeric byproducts.

  • Reagent Addition: Add 12.0 mmol (1.2 eq) of NaBH 4​ portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction slowly with 10 mL of saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl safely neutralizes unreacted borohydride without creating a highly acidic environment that could degrade the indole. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Self-Validating System (Checkpoint 1):

  • TLC Monitoring: Run a TLC (Hexane:EtOAc 7:3). The starting ketone is highly UV-active and runs higher ( Rf​≈0.6 ). The successful formation of the alcohol is validated by a new, more polar spot ( Rf​≈0.3 ).

  • 1 H NMR Validation: Confirm the disappearance of the sharp singlet at 2.6 ppm (acetyl methyl) and the appearance of a doublet at 1.5 ppm (CH 3​ of the hydroxyethyl group) alongside a quartet at 5.1 ppm (CH-OH).

Downstream Application: Colchicine-Binding Site Inhibitors (CBSIs)

Indole derivatives are heavily utilized as CBSIs to disrupt microtubule dynamics in cancer cells[4][5]. By converting 1-(1-Methyl-1H-indol-4-yl)-ethanol into an azide, researchers can utilize CuAAC "click chemistry" to attach various pharmacophores (e.g., trimethoxyphenyl groups), creating potent anti-tubulin agents[1][3].

Figure 2: Mechanism of action for indole-derived tubulin polymerization inhibitors.

Protocol 2: Azidation for Pharmacophore Assembly
  • Objective: Conversion of the secondary alcohol to an azide.

  • Causality & Design: Direct azidation using Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred over a two-step tosylation/azidation. This one-pot method proceeds via an SN​2 mechanism, ensuring clean inversion of stereochemistry (if a chiral alcohol is used) while avoiding strong acids or high temperatures that could cause dehydration to a vinyl indole[6].

Step-by-Step Methodology:

  • Dissolve 5.0 mmol of 1-(1-Methyl-1H-indol-4-yl)ethanol in 15 mL of anhydrous Toluene under an inert Argon atmosphere.

  • Add 6.0 mmol (1.2 eq) of DPPA, followed by dropwise addition of 6.0 mmol (1.2 eq) of DBU at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Wash the organic mixture with water and brine, dry over Na 2​ SO 4​ , and purify via flash chromatography to yield 1-(1-Methyl-1H-indol-4-yl)ethyl azide.

Self-Validating System (Checkpoint 2):

  • FT-IR Spectroscopy: The absolute validation of this step is the appearance of a strong, sharp asymmetric stretching band at 2100 cm −1 , which is uniquely characteristic of the azide group and absent in the starting alcohol.

Analytical Validation Criteria

To ensure the integrity of the synthesized intermediates before deployment in biological assays or further library synthesis, strict analytical parameters must be met.

Table 2: Standard Analytical Release Criteria

Analytical TechniqueTarget ObservationAcceptance Criteria
HPLC (Reverse Phase) Single sharp peak (C18 column, MeCN/H 2​ O gradient). 98% Area Under Curve (AUC).
LC-MS (ESI+) Molecular ion peak [M+H]+ or [M−H2​O+H]+ . m/z matching calculated exact mass ± 0.5 Da.
1 H NMR (400 MHz) Absence of starting material peaks; correct integration.No extraneous solvent peaks > 1 mol%.
Karl Fischer Titration Water content measurement. 0.5% w/w (critical for subsequent anhydrous steps).

References

  • Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Bind Source: PolyU Institutional Research Archive URL:[Link]

  • Synthesis of Indole-Thiazolidinedione-1,2,3-triazole Conjugates as Tubulin Polymerization Inhibitors Source: Asian Journal of Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors Source: ChemMedChem / PubMed (National Institutes of Health) URL:[Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations Source: Molecules (MDPI) URL:[Link]

  • Discovery of a Dual Tubulin and Poly(ADP-Ribose) Polymerase-1 Inhibitor by Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(1-Methyl-1H-indol-4-yl)-ethanol, a key intermediate in pharmaceutical research and development. We present a comprehensive protocol for sample preparation, data acquisition, and spectral analysis. This guide is designed for researchers, scientists, and drug development professionals seeking to confirm the structure and purity of this and similar indole-containing compounds. The methodologies described herein are grounded in established principles of NMR spectroscopy and adhere to international data reporting standards.

Introduction

1-(1-Methyl-1H-indol-4-yl)-ethanol is a substituted indole derivative of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in a wide array of biologically active molecules. Accurate and unambiguous structural elucidation is paramount for advancing drug discovery programs and ensuring the integrity of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the molecular structure of organic compounds in solution.[1][2] This application note details the systematic approach to characterizing 1-(1-Methyl-1H-indol-4-yl)-ethanol using ¹H and ¹³C NMR spectroscopy.

The inherent complexities in the NMR spectra of substituted indoles, such as the potential for overlapping aromatic signals, necessitate a meticulous and well-founded approach to both data acquisition and interpretation.[3] This guide aims to provide not just a protocol, but also the underlying scientific rationale for the experimental choices made, thereby empowering researchers to confidently apply these techniques to their own compounds.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly contingent on the quality of the sample.[4] Adherence to proper sample preparation techniques is crucial to obtain high-resolution spectra free from artifacts.

Materials:

  • 1-(1-Methyl-1H-indol-4-yl)-ethanol (5-10 mg)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for calibration)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[4]

  • Glass Pasteur pipette

  • Small vial for dissolution

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-(1-Methyl-1H-indol-4-yl)-ethanol into a clean, dry vial. For small molecules, this concentration is typically sufficient for ¹H NMR and allows for a reasonable acquisition time for ¹³C NMR.[5][6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes to ensure proper positioning within the NMR probe's coil.[6]

  • Internal Standard: If not already present in the deuterated solvent, add a small amount of TMS. TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[9][10] Alternatively, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[4]

  • Transfer to NMR Tube: Gently swirl the vial to ensure complete dissolution of the sample. Using a glass Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Instrumentation:

  • 500 MHz NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -1 to 9 ppm[11]

  • Number of Scans: 16 (adjust as needed for desired signal-to-noise ratio)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 180 ppm[11]

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

Data Presentation and Interpretation

Hypothetical NMR Data for 1-(1-Methyl-1H-indol-4-yl)-ethanol

The following tables present hypothetical but scientifically plausible ¹H and ¹³C NMR data for the target compound, based on known chemical shift ranges for indole derivatives and related structures.[3][12][13]

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.28d8.01HH-7
7.15t8.01HH-6
7.05d3.01HH-2
6.85d8.01HH-5
6.50d3.01HH-3
5.10q6.51HCH-OH
3.75s-3HN-CH₃
2.50br s-1HOH
1.60d6.53HCH-CH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
142.5C-4
137.0C-7a
128.5C-2
125.0C-3a
122.0C-6
118.0C-5
109.0C-7
99.5C-3
65.0CH-OH
33.0N-CH₃
25.0CH-CH₃
Interpretation of NMR Spectra

The interpretation of NMR spectra involves a systematic analysis of chemical shifts, integration values, and signal multiplicities to piece together the molecular structure.[1][14][15]

¹H NMR Spectrum Interpretation:

  • Aromatic Region (6.5-7.5 ppm): Five signals are observed in this region, consistent with the five protons on the indole ring system. The signals at 7.28 ppm (doublet), 7.15 ppm (triplet), and 6.85 ppm (doublet) are characteristic of a 1,2,3-trisubstituted benzene ring, corresponding to H-7, H-6, and H-5, respectively. The coupling constants of ~8.0 Hz are typical for ortho-coupling in an aromatic system. The two doublets at 7.05 ppm and 6.50 ppm with a smaller coupling constant of ~3.0 Hz are indicative of the protons on the pyrrole ring, H-2 and H-3.

  • Ethanol Side Chain: The quartet at 5.10 ppm with an integration of 1H is assigned to the methine proton (CH-OH). It is split into a quartet by the three neighboring methyl protons. The doublet at 1.60 ppm with an integration of 3H corresponds to the methyl group (CH-CH₃), which is split into a doublet by the adjacent methine proton. The coupling constant of 6.5 Hz is consistent for both signals, confirming their connectivity.

  • N-Methyl Group: The singlet at 3.75 ppm integrating to 3H is characteristic of the N-methyl group. The absence of coupling confirms it is not adjacent to any other protons.

  • Hydroxyl Proton: The broad singlet at 2.50 ppm is assigned to the hydroxyl proton (OH). The broadness of this signal is due to chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectrum Interpretation:

  • Aromatic and Indole Carbons (99-143 ppm): Eight signals are observed in this region, corresponding to the eight carbons of the indole ring. The chemical shifts are consistent with those reported for substituted indoles.[13][16] The downfield shifts are associated with carbons attached to the nitrogen atom and the substituted position.

  • Aliphatic Carbons (25-65 ppm): The signal at 65.0 ppm is assigned to the carbon of the CH-OH group, which is deshielded by the electronegative oxygen atom. The signals at 33.0 ppm and 25.0 ppm are assigned to the N-CH₃ and the terminal CH₃ of the ethanol side chain, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the NMR characterization of 1-(1-Methyl-1H-indol-4-yl)-ethanol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing (TMS) baseline->referencing integration Integration referencing->integration chem_shift Chemical Shift Analysis integration->chem_shift structure Structure Elucidation chem_shift->structure multiplicity Multiplicity Analysis multiplicity->structure integration_analysis Integration Analysis integration_analysis->structure

Sources

Application Note: High-Fidelity Extraction and Purification of 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Context & Mechanistic Causality

1-(1-Methyl-1H-indol-4-yl)-ethanol is a highly functionalized secondary alcohol featuring an N-methylated indole core. In pharmaceutical development, indole derivatives are privileged scaffolds, but their electron-rich aromatic systems make them uniquely sensitive during synthesis and purification.

The synthesis of this compound typically proceeds via the reduction of its ketone precursor, 1-(1-Methyl-1H-indol-4-yl)ethanone, using sodium borohydride (NaBH₄) in a protic solvent like methanol[1]. While the reduction itself is highly efficient, the subsequent isolation of the target alcohol requires precise control over pH and solvent polarity. The secondary hydroxyl group, situated benzylic to the electron-rich indole ring, is highly susceptible to acid-catalyzed dehydration, which can yield an unwanted vinyl indole byproduct. Therefore, the extraction and purification workflows must be designed as self-validating, mildly basic systems to preserve structural integrity.

Process Architecture

The following workflow illustrates the logical progression from reaction quenching to final isolation.

Workflow N1 Ketone Reduction (NaBH4 in MeOH) N2 Reaction Quenching (Aqueous NH4Cl) N1->N2 N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 N4 Organic Phase (Target Alcohol) N3->N4 Top Layer N5 Aqueous Phase (Borate Salts) N3->N5 Bottom Layer N6 Flash Chromatography (Silica + 1% TEA) N4->N6 N7 Pure 1-(1-Methyl-1H- indol-4-yl)-ethanol N6->N7

Workflow for the extraction and purification of 1-(1-Methyl-1H-indol-4-yl)-ethanol.

Phase 1: Isolation via Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquid phases[2]. For 1-(1-Methyl-1H-indol-4-yl)-ethanol, the goal is to partition the lipophilic organic product into the organic layer while forcing the inorganic borate salts and methanol into the aqueous layer.

Protocol 1: Buffered Extraction Workflow
  • Causality Check: Why use saturated Ammonium Chloride (NH₄Cl) instead of Hydrochloric Acid (HCl) for quenching? Strong acids protonate the secondary alcohol, promoting the loss of water and generating a conjugated vinyl indole. NH₄Cl provides a mildly acidic buffer (pH ~5.5) that safely decomposes excess NaBH₄ without risking dehydration.

Step-by-Step Methodology:

  • Quenching: Cool the crude reaction mixture (in methanol) to 0 °C. Slowly add a saturated aqueous solution of NH₄Cl dropwise until hydrogen gas evolution ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation at 30 °C) to remove the majority of the methanol. Self-Validation: The mixture should become a cloudy aqueous suspension.

  • Partitioning: Transfer the suspension to a separatory funnel. Add Ethyl Acetate (EtOAc) and deionized water in a 1:1 volume ratio.

  • Extraction: Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds, vent again, and allow the phases to separate. The target compound will partition into the upper EtOAc layer[2].

  • Aqueous Wash: Drain the lower aqueous layer. Extract the aqueous layer two more times with fresh EtOAc to ensure quantitative recovery.

  • Brine Wash: Combine all organic layers and wash once with saturated aqueous NaCl (brine). Causality Check: Brine alters the osmotic pressure, drawing dissolved water out of the organic phase and breaking any micro-emulsions formed by the amphiphilic nature of the indole.

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(1-Methyl-1H-indol-4-yl)-ethanol as a viscous oil or amorphous solid.

Phase 2: High-Fidelity Chromatographic Purification

Standard silica gel is inherently acidic (pH ~4.5–5.5). When electron-rich indole derivatives interact with acidic silanol groups, they often exhibit severe peak tailing, irreversible adsorption, or on-column decomposition[3].

Protocol 2: Triethylamine-Deactivated Flash Chromatography

To prevent degradation, the silica stationary phase must be deactivated.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 7:3 ratio). Add 1% (v/v) Triethylamine (TEA) to the entire solvent mixture. Causality Check: TEA acts as a sacrificial base, binding to the acidic silanol sites on the silica gel before the indole alcohol can interact with them[3].

  • Column Packing: Slurry-pack the chromatography column using standard silica gel (230-400 mesh) and the TEA-modified eluent. Flush the column with two column volumes (CV) of the eluent to ensure complete deactivation of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of Dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Elution: Elute the column under positive air pressure (flash chromatography). Collect fractions in standard test tubes.

  • Validation: Monitor the fractions via Thin Layer Chromatography (TLC) using the same TEA-modified solvent system. Visualize the spots using a UV lamp (254 nm) and a p-Anisaldehyde stain (which turns secondary alcohols distinct colors upon heating).

  • Isolation: Combine the fractions containing the pure target compound and evaporate the solvent to yield analytically pure 1-(1-Methyl-1H-indol-4-yl)-ethanol.

Troubleshooting T1 Issue: Peak Tailing T2 Assess Silica Acidity T1->T2 T3 Add 1% TEA to Eluent T2->T3 Standard Protocol T4 Switch to Neutral Alumina T2->T4 Severe Degradation

Decision tree for troubleshooting indole derivative chromatography.

Empirical Optimization Data

The following table summarizes the quantitative rationale behind the solvent and stationary phase selections described in the protocols above.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Causality / Observation
Extraction Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc) EtOAc prevents the stubborn emulsion formation common with DCM/indole mixtures and offers superior recovery of the hydrogen-bond-donating alcohol.
Quenching Agent 1M Hydrochloric AcidSat. Aq. NH₄Cl Strong acids catalyze the dehydration of the benzylic-like alcohol. NH₄Cl safely buffers the quench at pH ~5.5.
Stationary Phase Untreated Silica GelSilica Gel + 1% TEA TEA masks acidic silanols, preventing severe peak tailing and acid-catalyzed degradation of the indole ring[3].
Eluent System Hexane / EtOAc (1:1)Hexane / EtOAc (7:3) A less polar gradient prevents the target alcohol from co-eluting with trace amounts of unreacted ketone precursor.

References

  • Liquid-Liquid Extraction. Chemistry LibreTexts. URL:[Link]

  • Reduction of a Ketone Using Sodium Borohydride. Royal Society of Chemistry (RSC). URL:[Link]

Sources

Application Note: High-Fidelity Reconstitution and Application of 1-(1-Methyl-1H-indol-4-yl)-ethanol in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Methyl-1H-indol-4-yl)-ethanol is a lipophilic indole derivative. Like many small-molecule modulators used in targeted in vitro assays, its hydrophobic core presents significant solubility challenges in aqueous cell culture media. Improper reconstitution can lead to micro-precipitation, inaccurate dosing, and irreproducible phenotypic data. This application note provides a field-proven, self-validating protocol for the preparation, storage, and cellular application of 1-(1-Methyl-1H-indol-4-yl)-ethanol stock solutions, ensuring maximum bioavailability while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Rationale

To design an effective reconstitution strategy, we must first analyze the physicochemical properties of the compound:

  • Chemical Formula: C₁₁H₁₃NO

  • Molecular Weight (MW): ≈ 175.23 g/mol

  • Solubility Profile: The methylated indole ring renders the molecule highly hydrophobic. It is virtually insoluble in aqueous buffers (like PBS or standard DMEM/RPMI) but highly soluble in polar aprotic solvents.

The DMSO Imperative and the 0.1% Threshold: Cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for lipophilic small molecules[1]. However, DMSO is biologically active. At concentrations exceeding 0.1% (v/v), DMSO can induce significant cytotoxicity[2], alter cell membrane permeability, and trigger off-target epigenetic shifts, such as the downregulation of pluripotency genes in stem cell models[3].

Causality in Experimental Design: To prevent solvent artifacts, we must prepare highly concentrated master stocks (e.g., 10 mM to 50 mM). This allows us to achieve our target working concentrations in the culture media via a ≥1:1000 dilution, ensuring the final DMSO concentration never exceeds the critical 0.1% safety threshold[4].

Quantitative Reconstitution Data

To eliminate calculation errors at the bench, use the following standardized matrices for reconstituting 1-(1-Methyl-1H-indol-4-yl)-ethanol.

Table 1: Master Stock Reconstitution Volumes (MW: 175.23 g/mol ) Use this table to determine the exact volume of anhydrous DMSO required to achieve your target master stock concentration.

Vial Size (Powder)Target Stock ConcentrationVolume of Anhydrous DMSO Required
1 mg10 mM570.7 µL
1 mg50 mM114.1 µL
5 mg10 mM2.853 mL
5 mg50 mM570.7 µL
10 mg10 mM5.707 mL
10 mg50 mM1.141 mL

Table 2: Media Spiking Matrix (Targeting ≤0.1% Final DMSO) Use this table to perform intermediate dilutions. Standardizing the spike volume (1 µL per 1 mL of media) normalizes the baseline solvent exposure across all experimental groups.

Desired Final Assay Conc.Intermediate Stock Conc. (in 100% DMSO)Spike Volume per 1 mL MediaFinal DMSO Concentration
10 µM10 mM1.0 µL0.1% (v/v)
5 µM5 mM1.0 µL0.1% (v/v)
1 µM1 mM1.0 µL0.1% (v/v)
100 nM100 µM1.0 µL0.1% (v/v)

Experimental Protocols

Protocol 1: Preparation of Master Stock Solutions

Note: Perform all steps in a Class II biological safety cabinet using sterile technique.

  • Equilibration: Allow the lyophilized vial of 1-(1-Methyl-1H-indol-4-yl)-ethanol to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will hydrolyze the compound over time and drastically reduce its solubility, leading to inaccurate molarity.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial (refer to Table 1)[1].

  • Solvation: Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to water-bath sonication for 2–5 minutes. If a precipitate persists, warm the solution to 37°C for 5 minutes[4].

  • Visual Quality Control (QC): Hold the vial against a dark background under a bright light. The solution must be 100% optically clear. Even microscopic particulates will seed further precipitation when stored.

  • Aliquoting & Storage: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed, low-protein binding microcentrifuge tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[1].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and compound degradation. Single-use aliquots ensure absolute consistency across biological replicates.

Protocol 2: Serial Dilution and Media Spiking (Self-Validating System)

To ensure trustworthiness, this protocol builds the vehicle control directly into the workflow, validating that any observed cellular phenotype is driven by the compound and not the solvent.

  • Intermediate Dilution: Thaw a single master stock aliquot at room temperature. Using 100% DMSO, perform serial dilutions to create an "Intermediate Stock" (refer to Table 2).

    • Causality: Directly pipetting sub-microliter volumes (e.g., 0.1 µL) of a master stock into media introduces massive volumetric error. Creating an intermediate stock allows you to pipette a highly accurate 1.0 µL volume, ensuring exactly 0.1% DMSO in every well.

  • Media Pre-Warming: Pre-warm your complete cell culture media (containing FBS/BSA) to 37°C[4].

    • Causality: Injecting a hydrophobic compound dissolved in DMSO into cold media causes an immediate drop in solvation kinetic energy, resulting in "hydrophobic shock." The compound will instantly crash out of solution before it can bind to carrier proteins (like albumin) in the serum.

  • Spiking: Add 1.0 µL of the Intermediate Stock per 1.0 mL of pre-warmed media. Cap the tube and invert gently 5–10 times to ensure homogenous dispersion. Do not vortex vigorously, as this can denature media proteins.

  • Vehicle Control Generation: In a parallel tube, add 1.0 µL of pure DMSO per 1.0 mL of pre-warmed media. This 0.1% DMSO vehicle control must be applied to your control cells to establish the true baseline.

Mechanistic Workflow Visualization

Workflow Start 1-(1-Methyl-1H-indol-4-yl)-ethanol Lyophilized Powder AddSolvent Add Anhydrous DMSO (Target: 10 mM - 50 mM) Start->AddSolvent Mix Vortex & Sonicate (Warm to 37°C if needed) AddSolvent->Mix QC Visual QC: Clear Solution? Mix->QC QC->Mix No (Precipitate) Aliquot Aliquot into Sterile Vials (Avoid Freeze-Thaw) QC->Aliquot Yes Storage Store at -20°C or -80°C (Desiccated & Dark) Aliquot->Storage Dilution Intermediate DMSO Dilution (Standardize Spike Vol) Storage->Dilution Thaw for Assay Spike Spike into Pre-Warmed Media (Final DMSO ≤ 0.1% v/v) Dilution->Spike Assay Apply to Cell Culture (Include Vehicle Control) Spike->Assay

Reconstitution, storage, and cellular application workflow for hydrophobic small molecules.

References

  • Captivate Bio. "SMALL MOLECULES - Captivate Bio". Captivate Bio Technical FAQs.
  • Miltenyi Biotec. "StemMACS™ SB431542 Data Sheet". Miltenyi Biotec Protocols.
  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". International Journal of Molecular Sciences.
  • PLOS One. "DMSO Efficiently Down Regulates Pluripotency Genes in Human Embryonic Stem Cells during Definitive Endoderm Derivation and Increases the Proficiency of Hepatic Differentiation". PLOS One.

Sources

Mass spectrometry fragmentation patterns of 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 1-(1-Methyl-1H-indol-4-yl)-ethanol: A Comprehensive Analytical Guide

Chemical Context and Analytical Significance

1-(1-Methyl-1H-indol-4-yl)-ethanol (Chemical Formula: C₁₁H₁₃NO; Monoisotopic Mass: 175.0997 Da) is a functionalized indole derivative frequently utilized as a privileged scaffold in drug discovery. The presence of both an N-methylated indole core and a secondary alcohol side chain at the C4 position creates a unique mass spectrometric (MS) profile. Understanding the exact fragmentation causality of this molecule is critical for Drug Metabolism and Pharmacokinetics (DMPK) scientists tasked with structural elucidation, metabolite identification, and pharmacokinetic quantification.

This application note details the causal mechanisms behind the fragmentation of 1-(1-Methyl-1H-indol-4-yl)-ethanol under both Electrospray Ionization (ESI) and Electron Impact (EI) conditions, providing a self-validating analytical framework for researchers.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. They include built-in system suitability checks to verify that ionization conditions are not destroying the analyte prior to mass analysis.

Protocol A: LC-ESI-MS/MS (Positive Ion Mode)

Causality of Design: The secondary alcohol is highly prone to in-source dehydration. Therefore, mild desolvation temperatures and low declustering potentials are mandated to preserve the intact precursor ion [M+H]⁺.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ ion at the basic indole nitrogen or the hydroxyl oxygen.

  • Chromatography: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization Parameters (Self-Validation Check): Set the ESI capillary voltage to 3.0 kV and the source temperature to 300°C. Validation Step: Perform a Q1 full scan. If the m/z 158.1 peak is larger than the m/z 176.1 peak in Q1, your in-source fragmentation is too high. Lower the cone voltage/declustering potential until m/z 176.1 is the dominant species.

  • Collision-Induced Dissociation (CID): Isolate m/z 176.1 in Q1. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas. Record product ions in Q3 or a Time-of-Flight (TOF) analyzer.

Workflow A Sample Preparation (0.1% FA in ACN/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Source (+ve Mode) Protonation to [M+H]+ B->C D Collision-Induced Dissociation (CID at 15-30 eV) C->D E TOF/Orbitrap Mass Analyzer (High-Res Detection) D->E

Fig 1. LC-ESI-MS/MS analytical workflow for indole derivatives.

Protocol B: GC-EI-MS (70 eV)
  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate (1 µg/mL). No derivatization is required, allowing for the observation of direct alpha-cleavage.

  • Chromatography: Inject 1 µL (splitless) onto a 30 m DB-5MS capillary column. Program the oven from 80°C to 280°C at 15°C/min.

  • Mass Analysis: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 300.

Mechanistic Elucidation of Fragmentation Pathways

ESI-MS/MS (+ve) Fragmentation Dynamics

In positive ESI, the molecule is protonated to form the [M+H]⁺ precursor at m/z 176.1075 . The fragmentation is entirely dictated by the stability of the resulting carbocations.

  • Facile Dehydration (-18 Da): The defining primary fragmentation event is the loss of water to yield m/z 158.0970 . Causally, protonation at the hydroxyl group creates a good leaving group (-OH₂⁺). The expulsion of water is highly favored because the resulting carbocation is located at the C4 benzylic/allylic position. This charge is immediately stabilized by resonance delocalization across the electron-rich indole ring, forming a highly stable 1-methyl-4-vinyl-1H-indole cation[1].

  • Indole Core Cleavage (-15 Da & -27 Da): Once the dehydrated m/z 158.1 ion is formed, higher collision energies trigger the breakdown of the indole core. The loss of the N-methyl group as a radical (-15 Da) yields m/z 143.0735 . Alternatively, the indole ring undergoes a characteristic contraction and opening mechanism, expelling a neutral molecule of Hydrogen Cyanide (HCN, -27 Da) to yield m/z 131.0861 . The loss of HCN is a widely documented, highly diagnostic hallmark of indole mass spectrometry[2],[3].

Fragmentation Precursor [M+H]+ m/z 176.1 1-(1-Methyl-1H-indol-4-yl)-ethanol Frag1 [M+H - H2O]+ m/z 158.1 1-Methyl-4-vinyl-1H-indole cation Precursor->Frag1 - H2O (-18 Da) Facile benzylic dehydration Frag2 [M+H - H2O - CH3]+ m/z 143.1 Indole core fragment Frag1->Frag2 - CH3• (-15 Da) N-methyl cleavage Frag3 [M+H - H2O - HCN]+ m/z 131.1 Ring-opened fragment Frag1->Frag3 - HCN (-27 Da) Indole ring opening

Fig 2. ESI-MS/MS positive ion fragmentation pathway.

GC-EI-MS (70 eV) Fragmentation Dynamics

Under hard ionization (70 eV), the radical molecular ion (M⁺•) is observed at m/z 175.0997 . The fragmentation pathway here diverges significantly from ESI due to the presence of an unpaired electron.

  • Alpha-Cleavage (-15 Da): Secondary alcohols are highly susceptible to alpha-cleavage in EI-MS[4]. The C-C bond between the alpha-carbon (bearing the hydroxyl group) and the terminal methyl group is homolytically cleaved. This expels a methyl radical (15 Da), leaving behind a highly stable oxonium ion at m/z 160.0762 . This ion is typically the base peak (100% abundance) in the EI spectrum because the positive charge is stabilized by the oxygen lone pairs.

  • Thermal/Ionization Dehydration (-18 Da): Similar to ESI, the loss of water occurs, yielding a radical cation at m/z 157.0891 .

Quantitative Data Summaries

The following tables synthesize the exact masses, neutral losses, and structural assignments for the primary fragments, serving as a direct reference for MRM transition building or high-resolution accurate mass (HRAM) screening.

Table 1: ESI-MS/MS (+ve) Product Ion Summary

m/z (Observed) Neutral Loss (Da) Formula Structural Assignment Relative Abundance
176.1075 - [C₁₁H₁₄NO]⁺ Precursor Ion [M+H]⁺ Low (Fragile in-source)
158.0970 18.0105 (H₂O) [C₁₁H₁₂N]⁺ 1-Methyl-4-vinyl-1H-indole cation Base Peak (100%)
143.0735 33.0340 (H₂O + CH₃) [C₁₀H₉N]⁺• Indole core radical cation Medium (20-40%)

| 131.0861 | 45.0214 (H₂O + HCN) |[C₁₀H₁₁]⁺ | Ring-opened hydrocarbon cation | Low-Medium (10-25%) |

Table 2: GC-EI-MS (70 eV) Characteristic Fragment Summary

m/z (Observed) Neutral Loss (Da) Formula Structural Assignment Relative Abundance
175.0997 - [C₁₁H₁₃NO]⁺• Molecular Ion (M⁺•) Medium (30-50%)
160.0762 15.0235 (CH₃) [C₁₀H₁₀NO]⁺ Alpha-cleavage oxonium ion Base Peak (100%)
157.0891 18.0105 (H₂O) [C₁₁H₁₁N]⁺• Dehydrated radical cation Medium (20-40%)

| 130.0657 | 45.0340 (CH₃ + CH₂O) | [C₉H₈N]⁺ | Indole core fragment | Low (10-20%) |

References

  • Mass spectrometry of simple indoles - ACS Publications. Available at:[Link][2]

  • 6.2: Fragmentation - Chemistry LibreTexts. Available at:[Link][4]

  • Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator - PMC (PubMed Central). Available at:[Link][3]

  • Unidirectional Double- and Triple-Hydrogen Rearrangement Reactions Probed by Infrared Ion Spectroscopy - Radboud Repository. Available at:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, categorized by the synthetic approach. Two primary routes are generally considered for this synthesis:

  • Route A: Grignard Reaction with 1-methyl-1H-indole-4-carbaldehyde.

  • Route B: Reduction of 1-(1-methyl-1H-indol-4-yl)ethanone.

Route A: Grignard Reaction Troubleshooting

The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions.[1]

Issue 1: Low or No Product Formation

  • Question: My Grignard reaction with 1-methyl-1H-indole-4-carbaldehyde is resulting in very low yields or only starting material. What are the likely causes?

  • Answer: This is a frequent issue and often points to problems with the Grignard reagent itself or the reaction conditions.

    • Cause A: Inactive Grignard Reagent. The most common culprit is the deactivation of the Grignard reagent by trace amounts of water or atmospheric oxygen. Grignard reagents are potent bases and nucleophiles and will react readily with any protic source.[1]

      • Solution:

        • Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying at >120 °C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[2]

        • Solvent Purity: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices. THF can be particularly beneficial due to its ability to stabilize the Grignard reagent.[2]

        • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[1] This layer must be removed to initiate the reaction.

          • Activate the magnesium with a small crystal of iodine (the color should disappear as the reaction initiates) or a few drops of 1,2-dibromoethane.[3]

          • Physically crushing the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[4]

    • Cause B: Competing Side Reactions. The indole nucleus itself can present challenges.

      • Solution:

        • N-H Acidity: While the starting material is N-methylated, any residual starting material from the methylation step (unmethylated indole-4-carbaldehyde) will have an acidic N-H proton that can quench the Grignard reagent. Ensure the purity of your starting aldehyde.

        • Aberrant Reactions: In some cases, Grignard reagents can react with indole aldehydes to form bis(indolyl)methane products, especially with N-alkylated indole-3-carboxaldehydes.[5] While less documented for the 4-position, it's a possibility. Consider using a less basic organometallic reagent like an organolithium, which may offer different reactivity.[2]

Issue 2: Formation of Impurities

  • Question: I'm observing significant byproduct formation in my reaction mixture. How can I identify and minimize these?

  • Answer: Side reactions are common in Grignard chemistry.

    • Cause A: Wurtz Coupling. The Grignard reagent can couple with the starting alkyl halide, leading to a homocoupled byproduct (e.g., ethane from methylmagnesium bromide).[2]

      • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize this side reaction.[2]

    • Cause B: Enolization of the Aldehyde. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to an enolate and recovery of starting material upon workup.[6]

      • Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

Workflow for a Successful Grignard Reaction

Caption: Grignard Reaction Workflow

Route B: Reduction Troubleshooting

The reduction of 1-(1-methyl-1H-indol-4-yl)ethanone is generally a more robust method.

Issue 1: Incomplete Reduction

  • Question: My reduction reaction is slow or stalls, leaving a significant amount of the starting ketone. What should I do?

  • Answer: Incomplete reduction is typically due to the choice of reducing agent or reaction conditions.

    • Cause A: Insufficiently Reactive Reducing Agent. Sodium borohydride (NaBH₄) is a mild and safe reducing agent, but it may be sluggish with some ketones.[7]

      • Solution:

        • Increase Equivalents: Use a larger excess of NaBH₄ (e.g., 2-4 equivalents).

        • Change Solvent: While often performed in alcohols like methanol or ethanol, the choice of solvent can influence reactivity.

        • Switch to a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will readily reduce the ketone.[7][8] However, it is pyrophoric and reacts violently with water and alcohols, requiring strict anhydrous conditions and an aprotic solvent like THF or diethyl ether.[7][8][9]

    • Cause B: Low Temperature. While some reductions proceed well at room temperature, others may require gentle heating to go to completion.

      • Solution: If using NaBH₄ in a suitable solvent, consider gently warming the reaction to 40-50 °C.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected byproducts after the reduction. What could they be?

  • Answer: While generally a clean reaction, side products can occasionally form.

    • Cause A: Over-reduction. This is rare for ketones but can be a concern if other reducible functional groups are present in the molecule.

      • Solution: Use a milder reducing agent like NaBH₄.

    • Cause B: Reaction with Solvent. If using LiAlH₄, it is crucial to use a non-reactive, anhydrous aprotic solvent. Using an alcohol would lead to quenching of the reagent and generation of hydrogen gas.[9]

Workflow for Ketone Reduction

Ketone_Reduction Start 1-(1-methyl-1H-indol-4-yl)ethanone Reagent Choose Reducing Agent Start->Reagent NaBH4 NaBH4 in MeOH/EtOH Reagent->NaBH4 Mild LiAlH4 LiAlH4 in dry THF/Ether Reagent->LiAlH4 Strong Workup_NaBH4 Quench with water/acid Extract NaBH4->Workup_NaBH4 Workup_LiAlH4 Careful quench (e.g., Fieser workup) Extract LiAlH4->Workup_LiAlH4 Purify Purify by Column Chromatography Workup_NaBH4->Purify Workup_LiAlH4->Purify Product 1-(1-Methyl-1H-indol-4-yl)-ethanol Purify->Product

Caption: Ketone Reduction Decision Workflow

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally better for producing 1-(1-Methyl-1H-indol-4-yl)-ethanol?

    • A1: The reduction of the corresponding ketone (Route B) is often more reliable and higher yielding for researchers who are not specialists in organometallic chemistry. Grignard reactions (Route A) require more stringent control over anhydrous and anaerobic conditions.

  • Q2: How do I prepare the starting material, 1-methyl-1H-indole-4-carbaldehyde?

    • A2: This can be synthesized from indole-4-carboxaldehyde. A common method involves the N-methylation of indole-4-carboxaldehyde using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent mixture like acetonitrile and DMF.[10]

  • Q3: What are the best practices for purifying the final product?

    • A3: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

  • Q4: Can the indole nitrogen interfere with the reaction?

    • A4: Yes, the indole N-H is acidic and can be deprotonated by strong bases like Grignard reagents or organolithiums.[11] This is why it is crucial to start with the N-methylated indole derivative. Incomplete methylation of the starting material will lead to yield loss by quenching the organometallic reagent.

  • Q5: Are there any specific safety precautions I should take?

    • A5:

      • Grignard Reagents: These can be pyrophoric. Always handle them under an inert atmosphere and away from water or alcohols.[1]

      • Lithium Aluminum Hydride: This reagent is highly reactive and can ignite on contact with air or moisture. It should only be handled by trained personnel in a fume hood, and reactions must be quenched carefully.[7][8]

      • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-methyl-1H-indol-4-yl)ethanone (Precursor for Route B)

This protocol is a representative example and may require optimization.

  • To a solution of 1-methyl-1H-indole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction of 1-(1-methyl-1H-indol-4-yl)ethanone with NaBH₄ (Route B)
  • Dissolve 1-(1-methyl-1H-indol-4-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the solution is slightly acidic.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude alcohol by flash column chromatography.

Quantitative Data Summary

ParameterRoute A (Grignard)Route B (Reduction)Notes
Typical Yield 40-70%85-95%Yields are highly dependent on optimization.
Key Reagents Mg, CH₃I or CH₃BrNaBH₄ or LiAlH₄LiAlH₄ is more hazardous but very effective.[7][9]
Reaction Temp. 0 °C to RT0 °C to RTGrignard addition is often better at lower temps.
Sensitivity High (to H₂O, O₂)Low to ModerateLiAlH₄ reductions require strict anhydrous conditions.

References

  • Asif, M. (2021). Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • Jasperse, J. Grignard Reaction. Available at: [Link]

  • Manjula, S.N., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Rasayan J. Chem. Available at: [Link]

  • American Chemical Society. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Available at: [Link]

  • Various Authors. (2021). Question about Grignard reaction. Sciencemadness.org. Available at: [Link]

  • California State University, Sacramento. 19. The Grignard Reaction. Available at: [Link]

  • Snieckus, V. (2012). Metalation of Indole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • McDougal, O. M. 17.4 Alcohols from Carbonyl Compounds: Reduction. Boise State University. Available at: [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Various Authors. (2025). 12.3: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Troubleshooting Poor Solubility of 1-(1-Methyl-1H-indol-4-yl)-ethanol in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(1-Methyl-1H-indol-4-yl)-ethanol .

While Dimethyl Sulfoxide (DMSO) is universally regarded as a powerful aprotic solvent for small organic molecules, indole derivatives frequently exhibit unpredictable solubility profiles. This guide synthesizes physicochemical principles, mechanistic causality, and field-proven methodologies to help you achieve stable, homogeneous solutions for your downstream in vitro or in vivo assays.

Diagnostic Overview & Workflow

1-(1-Methyl-1H-indol-4-yl)-ethanol consists of a highly hydrophobic, planar N-methylated indole ring paired with a polar secondary alcohol (ethanol moiety). The planar nature of the indole scaffold promotes strong π−π stacking and high crystal lattice energy in the solid state, which can resist solvent penetration[1]. Furthermore, the amphiphilic nature of the molecule means its solubility is highly sensitive to the dielectric constant of the microenvironment.

Below is the standard diagnostic workflow for resolving precipitation or suspension issues when working with this compound in DMSO.

G N1 Assess 1-(1-Methyl-1H-indol-4-yl)-ethanol in DMSO Stock N2 Is solution cloudy or showing particulates? N1->N2 N3 Warm to 37°C & Sonicate (15 min) N2->N3 Yes N5 Proceed to Serial Dilution in Media N2->N5 No N4 Did the compound fully dissolve? N3->N4 N4->N5 Yes N6 Suspect Water Contamination: Use Fresh Anhydrous DMSO N4->N6 No N7 Add Co-solvents (e.g., 10-20% PEG 400) N6->N7 Still Insoluble N7->N5 Solubilized

Fig 1: Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: Why is my 1-(1-Methyl-1H-indol-4-yl)-ethanol precipitating in pure DMSO, even at moderate concentrations (e.g., 10 mM)?

A1: The most common culprit is water contamination in your DMSO supply . DMSO is extremely hygroscopic and can absorb up to 70% of its own weight in water from the atmosphere. When water enters the DMSO, it drastically alters the solvent's polarity and disrupts the cavity-formation process required to dissolve lipophilic compounds[2]. Even a small percentage of water can force the hydrophobic indole core to precipitate out of solution, shifting the compound into a lower-energy, highly crystalline state that is exceptionally difficult to redissolve[2].

Q2: How can I visually or physically verify if my DMSO has absorbed too much water?

A2: Pure, anhydrous DMSO has a freezing point of approximately 18.5 °C[3]. If your laboratory is cool, pure DMSO will often crystallize or appear slushy on the benchtop. However, water acts as a potent freezing-point depressant for DMSO. A mixture containing just 33% water by weight will see its freezing point plummet to -73 °C[2]. If your DMSO remains completely liquid in a standard 4 °C refrigerator, it is highly hydrated and should be discarded for sensitive stock preparations.

Q3: My compound dissolves perfectly in the DMSO stock, but precipitates immediately when I dilute it into aqueous cell culture media. How do I prevent this?

A3: This phenomenon is known as "solvent-shift precipitation." When the DMSO stock is introduced to the aqueous medium, the DMSO rapidly diffuses into the bulk water, leaving the hydrophobic indole molecules stranded without a solvation shell. To prevent this:

  • Maintain Low Final DMSO: Ensure the final DMSO concentration in the assay is 0.5% to prevent cellular toxicity[4].

  • Use Intermediate Dilutions: Do not spike a 100 mM stock directly into the final media. Create a cascade of intermediate dilutions in the media to allow gradual equilibration[5].

  • Employ Solubilizing Excipients: Utilize cyclodextrins (like HP- β -CD) or co-solvents (like PEG 400) in your intermediate dilution buffer to shield the hydrophobic core[1].

Quantitative Data & Co-Solvent Strategies

When pure, anhydrous DMSO is insufficient, binary or ternary co-solvent systems must be employed. The tables below summarize the physical impact of hydration on DMSO and the optimal excipients for indole derivatives.

Table 1: Impact of Atmospheric Hydration on DMSO Properties
Water Content (% w/w)Freezing Point (°C)Solubilizing Capacity for IndolesPhysical State at 4 °C
0% (Anhydrous) ~18.5 °COptimal (Maximum capacity)Solid / Frozen
10% ~0 °CModerately ReducedLiquid
33% (Max Change) -73.0 °CSeverely CompromisedLiquid (Highly Viscous)

(Data derived from freezing point depression analytics of DMSO-water mixtures[2])

Table 2: Recommended Co-Solvents & Excipients for Indole Derivatives
ExcipientClassMechanism of ActionRecommended Assay Conc.
PEG 400 Co-solventLowers dielectric constant of the aqueous phase; disrupts water hydrogen-bonding networks[1][6].10% - 30% (v/v)
HP- β -CD CyclodextrinEncapsulates the hydrophobic indole ring within its lipophilic inner cavity, shielding it from water[4].10% - 15% (w/v)
Tween 80 Non-ionic SurfactantForms micelles that trap the lipophilic compound, preventing aggregation[6][7].0.1% - 1.0% (v/v)

Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies. Each protocol includes built-in checkpoints to verify success before proceeding to biological assays.

Protocol A: Preparation of an Anhydrous Primary Stock

Objective: To achieve a supersaturated, kinetically stable primary stock using thermal and mechanical energy.

  • Solvent Verification: Obtain a fresh, sealed bottle of anhydrous DMSO ( 99.9% purity). Verify its integrity by placing a 1 mL aliquot in a 15 °C environment; it should freeze solid[2][3].

  • Weighing: Accurately weigh the required mass of 1-(1-Methyl-1H-indol-4-yl)-ethanol into a sterile, low-bind microcentrifuge tube.

  • Addition: Add the anhydrous DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal Solubilization: Place the tube in an ultrasonic water bath set to 37 °C for 15 minutes. Causality note: Heating provides the thermodynamic energy required to break the strong crystal lattice of the indole ring, while sonication provides mechanical cavitation to disperse aggregates[8].

  • Visual Inspection: Hold the tube against a strong light source. If any microscopic particulates remain, repeat Step 5. Do not proceed until the solution is optically clear.

  • Storage: Aliquot the stock into single-use volumes to avoid freeze-thaw cycles, which promote lower-energy crystalline precipitation[2][9]. Store at -20 °C.

Protocol B: Host-Guest Complexation with HP- β -CD (For Aqueous Dilution)

Objective: To prevent solvent-shift precipitation when introducing the DMSO stock to aqueous media.

  • Excipient Preparation: Prepare a 15% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer (e.g., PBS or cell culture media)[6].

  • Equilibration: Warm the HP- β -CD buffer to 37 °C.

  • Dropwise Addition: While vortexing the HP- β -CD buffer continuously, add the DMSO primary stock (from Protocol A) dropwise. Causality note: Continuous shear force ensures the indole molecules are immediately exposed to the cyclodextrin cavities before they can aggregate and precipitate[4].

  • Incubation: Incubate the mixture at 37 °C for 30 minutes with gentle agitation to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Verification: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is present, the compound has been successfully complexed and is ready for the assay.

References

  • My ethanol extracts do not dissolve completely in DMSO, how can I optimize this dissolution? ResearchGate. Available at: [Link]

  • Compound Handling Instructions. MedChemExpress. Available at: [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]

  • Dimethyl Sulfoxide Physical Description. MP Biomedicals. Available at:[Link]

  • DMSO DIMETHYL SULFOXIDE. Ataman Kimya. Available at: [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis. Available at: [Link]

Sources

Catalyst Optimization Support Center: Chemoselective Reduction of 1-(1-Methyl-1H-indol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic reduction of 1-(1-Methyl-1H-indol-4-yl)ethanol. As drug development professionals, you are likely aware that reducing this specific substrate presents a classic chemoselectivity challenge. The molecule contains two highly reactive, reducible motifs: a benzylic-type alcohol (prone to deoxygenation) and an indole ring (prone to hydrogenation).

Depending on your target Active Pharmaceutical Ingredient (API), you must selectively drive the reaction down one of two pathways while rigorously suppressing the other. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you optimize your catalyst conditions.

Chemoselectivity Overview

Before troubleshooting, it is critical to map the competing pathways.

  • Pathway A (Deoxygenation): Cleavage of the C-O bond to yield 1-ethyl-1-methyl-1H-indole.

  • Pathway B (Ring Reduction): Hydrogenation of the C2-C3 double bond to yield 1-(1-methylindolin-4-yl)ethanol.

Chemoselectivity Substrate 1-(1-Methyl-1H-indol-4-yl)ethanol (Starting Material) Deox 1-Ethyl-1-methyl-1H-indole (Pathway A: Deoxygenation) Substrate->Deox Pd/C, HCOOH (Transfer Hydrogenolysis) Indoline 1-(1-Methylindolin-4-yl)ethanol (Pathway B: Ring Reduction) Substrate->Indoline Pt/C, H2, p-TsOH (Acidic Hydrogenation) OverRed 1-Ethyl-1-methylindoline (Over-reduction) Deox->OverRed Excess H2, High Temp Indoline->OverRed Prolonged Reaction

Chemoselective pathways for 1-(1-Methyl-1H-indol-4-yl)ethanol reduction.

Troubleshooting & FAQs

Q1: I am trying to deoxygenate the alcohol (Pathway A), but I keep getting the over-reduced product (1-ethyl-1-methylindoline). How do I stop the indole ring from reducing?

Causality & Solution: Using standard heterogeneous hydrogenation (e.g., Pd/C with high-pressure H2​ gas) is too aggressive and lacks chemoselectivity. Once the C-O bond is cleaved, the indole ring is rapidly hydrogenated. To prevent this, switch from H2​ gas to Transfer Hydrogenolysis using Formic Acid (HCOOH) as the hydrogen donor. Formic acid coordinates with the Palladium catalyst to form a highly specific Pd-hydride species that selectively targets the benzylic position without providing the sustained hydrogen pressure required to break the resonance stabilization of the indole ring [1].

Q2: My transfer hydrogenolysis (Pathway A) is stalling, and LCMS shows the formation of ether dimers. How do I optimize the catalyst?

Causality & Solution: Benzylic alcohols can undergo intermolecular dehydration to form ethers if the active Pd-hydride species does not intercept the intermediate fast enough. Furthermore, the alcohol can disproportionate into an alkane and a ketone. To optimize this, you must add a catalytic amount of base (e.g., Triethylamine). The base inhibits the competing disproportionation reaction and accelerates the decarboxylation of formic acid, ensuring a high local concentration of the active Pd-hydride catalyst [1].

Q3: I want the indoline alcohol (Pathway B), but the indole ring won't reduce under standard H2​ and Pd/C. Why?

Causality & Solution: The indole ring is highly resonance-stabilized, making it thermodynamically resistant to reduction. Furthermore, if any indoline is formed, the basic secondary amine can coordinate to the metal catalyst, poisoning the active sites. To overcome this, use a Pt/C catalyst in the presence of a Brønsted acid (like p-Toluenesulfonic acid, p-TsOH) in an aqueous or alcoholic solvent. The acid serves a dual purpose:

  • It protonates the C-3 position of the indole, disrupting aromaticity and generating a highly reducible iminium ion.

  • It immediately protonates the resulting indoline product, preventing it from poisoning the Pt/C catalyst [2].

Catalyst Optimization Matrix

Use the following data summary to select the exact conditions required for your target product.

Target OutcomeCatalystHydrogen SourceAdditiveTemp / SolventPrimary Issue Mitigated
Pathway A (Deoxygenation)5 mol% Pd/CFormic Acid (3 eq.) Et3​N (0.2 eq.)80 °C / EtOH:WaterSuppresses indole reduction & etherification.
Pathway B (Ring Reduction)5 mol% Pt/C H2​ Gas (1 atm)p-TsOH (1.1 eq.)25 °C / WaterOvercomes resonance stabilization & catalyst poisoning.
Over-reduction (Avoid)10 mol% Pd/C H2​ Gas (>5 atm)None>60 °C / MeOHNon-selective complete reduction.

Mechanistic Insights: Transfer Hydrogenolysis

Understanding the mechanism of Pathway A ensures you can troubleshoot deviations in real-time. The reaction relies on the rate-limiting transfer of a hydride from the formato-palladium complex to the benzylic carbon.

Mechanism Pd0 Pd(0) Catalyst Formate Formic Acid Coordination & Decarboxylation Pd0->Formate + HCOOH PdH Pd-Hydride Species (Active Catalyst) Formate->PdH - CO2 Cleavage C-O Bond Cleavage (Benzylic Position) PdH->Cleavage + Substrate Product Deoxygenated Product + H2O Cleavage->Product Hydride Transfer Product->Pd0 Catalyst Regeneration

Mechanism of Pd-catalyzed transfer hydrogenolysis via Pd-hydride intermediate.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Deoxygenation (Targeting 1-Ethyl-1-methyl-1H-indole)

This protocol utilizes transfer hydrogenolysis to selectively cleave the C-O bond.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1-(1-Methyl-1H-indol-4-yl)ethanol in a 5:1 mixture of Ethanol/Water (6 mL).

  • Catalyst Loading: Add 5 mol% of 10% Pd/C. Self-Validation Check: Ensure the Pd/C is added before the formic acid to prevent premature, uncontrolled gas evolution.

  • Additive Introduction: Add 0.2 mmol of Triethylamine ( Et3​N ), followed dropwise by 3.0 mmol of Formic Acid.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 1-2 hours.

  • In-Process Control (IPC): Monitor by LCMS. Self-Validation Check: Look for the disappearance of the starting material mass (M) and the appearance of the target mass (M-16). If a mass of (M-16+2) appears, the temperature is too high, causing unwanted indole reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Chemoselective Ring Reduction (Targeting 1-(1-Methylindolin-4-yl)ethanol)

This protocol utilizes acidic activation to selectively reduce the indole ring while preserving the alcohol.

  • Preparation: In a pressure vessel, dissolve 1.0 mmol of 1-(1-Methyl-1H-indol-4-yl)ethanol in DI Water (10 mL).

  • Acid Activation: Add 1.1 mmol of p-Toluenesulfonic acid (p-TsOH). Self-Validation Check: The solution should become highly acidic (pH < 2), confirming the generation of the reducible iminium intermediate.

  • Catalyst Loading: Add 5 mol% of 5% Pt/C.

  • Reaction: Purge the vessel with H2​ gas three times, then pressurize to 1 atm (balloon pressure is sufficient). Stir vigorously at 25 °C for 4-6 hours.

  • In-Process Control (IPC): Monitor by LCMS. Self-Validation Check: Look for the target mass (M+2). If the mass drops by 16 (M+2-16), the benzylic alcohol is undergoing hydrogenolysis; immediately halt the reaction and lower the temperature.

  • Workup: Filter through Celite, neutralize the filtrate with saturated NaHCO3​ (critical to free-base the indoline), extract with Ethyl Acetate, and concentrate.

References

  • Title: Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ACS Catalysis, 2013, 3(4), 635-642. URL: [Link]

  • Title: Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge Source: Organic Letters, 2011, 13(19), 5124-5127. URL: [Link]

Preventing degradation of 1-(1-Methyl-1H-indol-4-yl)-ethanol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 1-(1-Methyl-1H-indol-4-yl)-ethanol . As a Senior Application Scientist, I frequently see researchers lose valuable time, data, and resources due to the silent degradation of indole-based APIs during storage.

To effectively prevent degradation, we must move beyond simply memorizing storage temperatures. We must understand the molecular causality behind the degradation and implement self-validating workflows that guarantee the integrity of your compound from receipt to experiment.

Diagnostic Overview: The Pathology of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 1-(1-Methyl-1H-indol-4-yl)-ethanol. This molecule possesses two highly reactive moieties: the electron-rich N-methylindole core and the benzylic-like secondary alcohol at the C4 position.

  • Oxidative Vulnerability: Secondary alcohols are thermodynamically susceptible to oxidation, converting into ketones[1]. In the presence of ambient oxygen, trace transition metals, or UV light, the 1-hydroxyethyl group oxidizes to form 1-(1-methyl-1H-indol-4-yl)ethan-1-one. Furthermore, the indole core itself is notoriously photosensitive and prone to oxidation, which can lead to ring-opened cleavage products or highly conjugated, colored polymeric impurities[2].

  • Acid-Catalyzed Dehydration: The hydroxyl group is situated on a carbon adjacent to the aromatic system. Exposure to trace acids (even dissolved CO 2​ in unbuffered aqueous solutions or acidic impurities in solvents) catalyzes the elimination of water (dehydration)[3]. This forms 1-methyl-4-vinyl-1H-indole. Vinyl indoles are highly reactive dienes and will rapidly undergo spontaneous polymerization or Diels-Alder dimerization, resulting in insoluble precipitates.

degradation_pathways cluster_0 Oxidation Pathway cluster_1 Dehydration Pathway API 1-(1-Methyl-1H-indol-4-yl)-ethanol Ketone 1-(1-Methyl-1H-indol-4-yl)ethanone (Ketone) API->Ketone O2, Light, Metals RingOx Oxindole / Ring Cleavage API->RingOx ROS, UV Light Vinyl 1-Methyl-4-vinyl-1H-indole (Reactive Intermediate) API->Vinyl Trace Acid, Heat (-H2O) Polymer Insoluble Polymers / Dimers Vinyl->Polymer Spontaneous Polymerization

Fig 1: Primary chemical degradation pathways of 1-(1-Methyl-1H-indol-4-yl)-ethanol.

Troubleshooting & FAQs

Q: My solid 1-(1-Methyl-1H-indol-4-yl)-ethanol changed from an off-white powder to a yellow/brown residue. What is the root cause? A: This discoloration is the hallmark of photo-oxidation and aerobic degradation of the indole core[2]. When exposed to ambient light and oxygen, radical-mediated oxidation pathways generate highly conjugated, colored polymeric impurities. Solution: Always store the solid under an inert atmosphere (Argon or Nitrogen) in amber-colored vials to block UV/Vis light[2].

Q: After reconstituting a batch stored for 6 months at room temperature, I observed an insoluble white/gray precipitate. Why? A: This indicates that acid-catalyzed dehydration occurred, followed by polymerization. The secondary alcohol dehydrated to form a reactive vinyl indole intermediate[3]. Because the storage temperature was not kinetically suppressing the reaction, the vinyl indole polymerized. Solution: Ensure all storage solvents are strictly anhydrous and acid-free. Store the API at -20°C to lower the kinetic energy available for the elimination reaction[4].

Q: Can I store stock solutions of this compound in DMSO for long-term use? A: It is highly discouraged to store DMSO stock solutions for more than a few weeks unless strictly controlled. DMSO is hygroscopic and can absorb moisture, which facilitates hydrolysis or acidic micro-environments. If you must store in solution, use anhydrous, HPLC-grade DMSO, aliquot into single-use vials under Argon, and store at -20°C or -80°C[2].

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, you must implement a workflow that actively prevents the introduction of stressors and validates its own success.

Protocol: Inert Aliquoting and Long-Term Storage

Objective: Process bulk API into long-term storage aliquots without introducing degradative stressors (moisture, oxygen, or light).

Step 1: Environmental Preparation Purge a glove box or a Schlenk line setup with high-purity Argon (99.999%). Argon is heavier than Nitrogen and provides a superior, dense blanket over the solid API to prevent aerobic oxidation of the secondary alcohol[1].

Step 2: Desiccation Transfer the bulk 1-(1-Methyl-1H-indol-4-yl)-ethanol into a vacuum desiccator containing phosphorus pentoxide (P 2​ O 5​ ) for 24 hours. Causality: Removing trace surface moisture prevents the formation of acidic micro-environments that catalyze dehydration[3].

Step 3: Aliquoting Under the Argon atmosphere, weigh the API into pre-dried, amber glass vials. Causality: Amber glass blocks wavelengths < 500 nm, effectively preventing the photo-activation and subsequent ring-cleavage of the indole core[2].

Step 4: Sealing and Kinetic Suppression Cap the vials with PTFE-lined septa. Crimp seal and store immediately at -20°C. Causality: According to ICH guidelines, storage at -20°C significantly reduces the thermodynamic rate of chemical degradation compared to accelerated room-temperature conditions[4].

Step 5: Self-Validation (T=0 Quality Control) Randomly select one sealed aliquot. Reconstitute it in anhydrous acetonitrile and immediately analyze it via a stability-indicating HPLC method (UV detection at 220 nm and 280 nm). The purity must match the original Certificate of Analysis (CoA) >99.0%. Causality: This confirms that the aliquoting process itself introduced zero degradation, validating the entire batch for long-term use.

storage_workflow Start Receipt of Synthesized API Purify Verify Purity (HPLC/NMR) Ensure Acid-Free Start->Purify Dry Desiccation over P2O5 (Remove Trace H2O) Purify->Dry Aliquot Aliquot under Argon Gas (Prevent Aerobic Oxidation) Dry->Aliquot Vial Seal in Amber Glass Vials (Prevent Photo-Oxidation) Aliquot->Vial Store Long-Term Storage at -20°C (Kinetic Suppression) Vial->Store Validate T=0 Self-Validation (HPLC) Confirm No Degradants Store->Validate QC Check

Fig 2: Self-validating workflow for the inert aliquoting and long-term storage of the API.

Quantitative Stability Benchmarks

Based on accelerated stability testing principles, the following table outlines the expected degradation rates of 1-(1-Methyl-1H-indol-4-yl)-ethanol under various environmental stress conditions.

Storage ConditionTemperatureAtmosphere / HumidityLight ExposureExpected Shelf-Life (T 90​ )Primary Degradation Pathway
Optimal (Long-Term) -20°CSealed, ArgonDark (Amber Vial)> 24 MonthsNone (Kinetically Suppressed)
Refrigerated 2°C to 8°CSealed, ArgonDark12 MonthsSlow Oxidation
Room Temp (Control) 25°C60% RH (Air)Dark< 3 MonthsOxidation (Ketone Formation)
Accelerated Stress 40°C75% RH (Air)Dark< 2 WeeksDehydration & Polymerization
Photolytic Stress 25°CAmbient (Air)ICH Option 2 (UV/Vis)< 48 HoursPhoto-oxidation (Discoloration)

References

  • Source: benchchem.
  • Source: ich.
  • Source: scienceready.com.
  • Title: 6.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we know that resolving peak tailing requires moving beyond trial-and-error to understand the fundamental chemical interactions between your analyte, the mobile phase, and the stationary phase.

This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating protocols to eliminate peak tailing specifically for 1-(1-Methyl-1H-indol-4-yl)-ethanol .

Chemical Profiling & Mechanistic Causality

To fix a tailing peak, we must first understand the molecule's behavior in solution. 1-(1-Methyl-1H-indol-4-yl)-ethanol consists of a highly lipophilic N-methylindole core and a polar secondary alcohol (-CH(OH)CH3) at the 4-position.

The Root Cause of Tailing: Unlike typical basic amines where tailing is caused by ionic interactions with the nitrogen atom, the N-methylated indole nitrogen in this compound is non-basic under standard reversed-phase LC conditions. Therefore, the tailing is not driven by ionic retention. Instead, the secondary alcohol acts as a potent hydrogen bond donor and acceptor. When exposed to ionized, unendcapped silanols (Si-O⁻) on older or poorly deactivated silica columns, this creates a secondary retention mechanism. The dual-retention behavior (hydrophobic + polar H-bonding) causes the analyte molecules to desorb at varying rates, distorting the Gaussian elution profile into an asymmetrical tail[1].

Diagnostic Workflows & Mechanistic Pathways

Before adjusting your method, use the workflows below to isolate whether the tailing is a systemic mechanical failure or a chemical interaction.

Workflow Start Peak Tailing Detected (USP T > 1.5) Check Are all chromatogram peaks tailing? Start->Check System Yes: System/Mechanical Issue Check->System All Peaks Analyte No: Analyte-Specific Issue Check->Analyte Indole Only Mech1 Check PEEK Fittings & Dead Volume System->Mech1 Mech2 Replace Guard/Column (Frit Blockage) System->Mech2 Chem1 Mass Overload? Reduce Injection Volume Analyte->Chem1 Chem2 Silanol Interactions? Lower pH to ~2.5 Analyte->Chem2 Chem3 Switch to Endcapped Type B Silica Chem2->Chem3

Diagnostic workflow for isolating system vs. chemical causes of peak tailing.

Mechanism A 1-(1-Methyl-1H-indol-4-yl)-ethanol (Secondary Alcohol) B Ionized Silanols (Si-O⁻) Type A Silica A->B interacts with D Protonated Silanols (Si-OH) Endcapped Type B A->D applied to C Strong H-Bonding (Asymmetrical Tailing) B->C causes E Hydrophobic Retention (Gaussian Peak) D->E results in

Mechanistic relationship between analyte hydroxyl groups, silanol activity, and peak shape.

Troubleshooting FAQs

Q1: Why does 1-(1-Methyl-1H-indol-4-yl)-ethanol exhibit peak tailing even on a relatively new C18 column? A1: If you are using an older generation (Type A) silica column, the surface contains a high density of acidic silanol groups. The secondary alcohol on your analyte forms strong hydrogen bonds with these active sites. Because this secondary interaction is slower to reverse than the primary hydrophobic interaction, the analyte desorbs unevenly, causing a tailing peak[1].

Q2: How can I adjust the mobile phase to suppress these secondary interactions? A2: Because the indole nitrogen is methylated and non-basic, pH adjustment is not used to alter the analyte's ionization state. Instead, pH control is used to suppress the ionization of the silica surface itself. Lowering the mobile phase pH to ~2.5 ensures that residual surface silanols remain fully protonated (Si-OH) rather than ionized (Si-O⁻), significantly reducing their hydrogen-bonding affinity[2]. Additionally, increasing the buffer concentration (e.g., >20 mM ammonium formate) introduces complementary salts that mask these active sites[3].

Q3: I am using a fully endcapped Type B silica column and a low-pH buffer, but tailing persists. What is the next logical step? A3: If silanol interactions are definitively ruled out by using high-purity Type B silica[2], the issue is likely a sample solvent mismatch or mass overload. 1-(1-Methyl-1H-indol-4-yl)-ethanol is highly soluble in strong organic solvents (100% Methanol or Acetonitrile). If injected in a solvent that is significantly stronger than your initial mobile phase conditions, the analyte will fail to focus at the head of the column, leading to premature band broadening and tailing. Dilute your sample in the initial mobile phase composition to restore peak symmetry.

Q4: How do I differentiate between a column void and analyte-specific tailing? A4: Evaluate the chromatogram holistically. If all peaks in the chromatogram (including internal standards, impurities, and solvent fronts) exhibit similar tailing or a split peak, the root cause is mechanical—such as a void at the head of the column, a partially blocked frit, or extra-column dead volume from slipped PEEK fittings[4]. If only the indole peak tails while highly lipophilic internal standards remain perfectly symmetrical, the cause is chemical[4].

Quantitative Impact of Method Parameters

The table below demonstrates the expected impact of optimizing various method parameters on the USP Tailing Factor (T) for 1-(1-Methyl-1H-indol-4-yl)-ethanol.

Parameter OptimizedSub-optimal ConditionOptimized ConditionExpected USP Tailing Factor (T)Mechanistic Causality
Stationary Phase Type A Silica (Unendcapped)Type B Silica (Fully Endcapped)1.8 → 1.1Steric hindrance reduces available active silanols for H-bonding.
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.5 (Formate Buffer)1.6 → 1.05Protonates surface silanols (Si-O⁻ to Si-OH), neutralizing interaction sites.
Buffer Concentration 5 mM Ammonium Formate25 mM Ammonium Formate1.4 → 1.1Higher ionic strength outcompetes the analyte for residual active sites.
Sample Diluent 100% AcetonitrileInitial Mobile Phase (e.g., 10% ACN)1.5 → 1.0Prevents premature band broadening and ensures proper column focusing.

Self-Validating Experimental Protocol

To systematically eliminate peak tailing for this compound, follow this self-validating method optimization workflow.

Phase 1: Baseline System Suitability Assessment

  • Prepare a 50 µg/mL standard of 1-(1-Methyl-1H-indol-4-yl)-ethanol in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water).

  • Inject 2 µL onto your current analytical column.

  • Calculate the USP Tailing Factor (T) at 5% peak height.

    • Validation Gate: If T ≤ 1.2, the system is suitable. If T > 1.2, proceed to Phase 2.

Phase 2: Mobile Phase & pH Optimization

  • Prepare Mobile Phase A: 25 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.5 using Formic Acid.

  • Prepare Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Flush the HPLC system (excluding the column) with the new buffers to remove legacy salts.

  • Connect the column and equilibrate with a minimum of 10 column volumes to ensure complete saturation of the stationary phase with the formate buffer.

  • Re-inject the standard.

    • Validation Gate: If T drops below 1.2, the issue was silanol ionization. If T remains > 1.2, proceed to Phase 3.

Phase 3: Column Chemistry Upgrade

  • Replace the current column with a high-purity, fully endcapped Type B silica C18 column (or a polar-embedded phase designed to shield residual silanols).

  • Equilibrate the new column with 15 column volumes of the optimized mobile phase.

  • Re-inject the standard.

    • Validation Gate: A successful optimization is confirmed when T ≤ 1.1 and theoretical plates (N) increase by >20% compared to the baseline assessment.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. URL:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. URL:[Link]

Sources

Scaling up the laboratory synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol safely

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(1-Methyl-1H-indol-4-yl)-ethanol . As a Senior Application Scientist, I have designed this portal to guide researchers, process chemists, and drug development professionals through the critical transition from milligram-scale discovery to kilogram-scale production.

Scaling up the synthesis of secondary indole alcohols requires a deep understanding of reaction kinetics, thermodynamics, and phase behaviors. This guide establishes a self-validating, highly reliable protocol utilizing the reduction of 1-(1-Methyl-1H-indol-4-yl)ethanone, bypassing the safety hazards of large-scale Grignard additions.

I. Process Strategy & Decision Matrix

When synthesizing 1-(1-Methyl-1H-indol-4-yl)-ethanol, chemists typically choose between the Grignard addition of methylmagnesium bromide to 1-methyl-1H-indole-4-carbaldehyde, or the hydride reduction of 1-(1-Methyl-1H-indol-4-yl)ethanone.

For scale-up (>100 g), ketone reduction using Sodium Borohydride (NaBH₄) is heavily favored. NaBH₄ offers a unique balance of reactivity, selectivity, and operational safety compared to highly reactive industrial reductants like lithium aluminum hydride (LAH) or diborane, which require strictly anhydrous conditions and carry severe thermal runaway risks[1].

Table 1: Quantitative Comparison of Scale-Up Reduction Solvents for NaBH₄ To optimize the reduction pathway, selecting the correct solvent is critical to balance the reduction rate against the parasitic hydrolysis of the hydride.

Solvent SystemNaBH₄ Half-Life (25°C)Hydrogen Evolution RateSubstrate SolubilityScale-Up Recommendation
Methanol ~1 hourDangerously HighGoodNot Recommended (Rapid reagent depletion)
Ethanol ~14 hoursModerate / ControllableGoodHighly Recommended (Optimal kinetic balance)
THF / H₂O (9:1) >24 hoursLowExcellentAlternative (For highly recalcitrant substrates)

Data synthesized from standard process chemistry safety profiles regarding NaBH₄ stability in protic media.

II. Process Workflow Visualization

G SM 1-(1-Methyl-1H-indol-4-yl)ethanone (Ketone SM) Reaction Controlled Addition (T < 25°C, H2 Venting) SM->Reaction NaBH4 NaBH4 Suspension (in EtOH) NaBH4->Reaction IPC In-Process Control (HPLC > 99%) Reaction->IPC IPC->Reaction Fail (Add NaBH4) Quench Safe Quench (Water, T < 30°C) IPC->Quench Pass Workup Extraction & Wash (EtOAc / Brine) Quench->Workup Product 1-(1-Methyl-1H-indol-4-yl)-ethanol (Isolated Product) Workup->Product

Process workflow for the safe, scalable NaBH4 reduction of 1-(1-Methyl-1H-indol-4-yl)ethanone.

III. Standardized Scale-Up Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Reagent Preparation (The "Reverse Addition" Setup)

  • Purge a jacketed reactor equipped with an overhead stirrer, temperature probe, and a nitrogen-swept flame arrestor vent with N₂.

  • Charge the reactor with absolute Ethanol (5 volumes relative to substrate weight) and Sodium Borohydride (0.5 equivalents). Causality: Using 0.5 eq provides a theoretical 2.0 eq of hydride, ensuring complete conversion while minimizing downstream borate salts.

  • Chill the suspension to 10°C.

Step 2: Controlled Substrate Addition

  • In a separate vessel, dissolve 1-(1-Methyl-1H-indol-4-yl)ethanone (1.0 equivalent) in absolute Ethanol (3 volumes).

  • Dose the ketone solution into the NaBH₄ suspension dropwise over 2–3 hours.

  • Self-Validation: Maintain the internal temperature between 15°C and 25°C. Causality: Adding solid NaBH₄ directly to a bulk ketone solution at scale is a severe safety hazard due to localized exotherms and the rapid evolution of flammable hydrogen gas[2]. Dosing the substrate into the hydride allows for absolute kinetic control over the exotherm.

Step 3: In-Process Control (IPC)

  • After the addition is complete, stir for 2 hours at 25°C.

  • Pull an aliquot, quench with water, extract with EtOAc, and analyze via HPLC (254 nm).

  • Validation Threshold: The reaction is complete when the starting ketone is <1.0% by Area Normalization.

Step 4: Safe Quench & Workup

  • Cool the reactor to 5°C.

  • Slowly dose chilled Deionized Water (4 volumes) to quench unreacted hydride. Keep the temperature strictly <30°C to prevent rapid hydrogen off-gassing.

  • Concentrate the mixture under reduced pressure to remove ~70% of the ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 4 volumes). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-(1-Methyl-1H-indol-4-yl)-ethanol.

IV. Troubleshooting Guides & FAQs

Q1: During the substrate addition, the reactor temperature spiked, and the pressure relief valve engaged. What caused this, and how can it be prevented? A: This is a classic symptom of uncontrolled hydrogen gas evolution and thermal runaway. NaBH₄ reduction is highly exothermic. Furthermore, the simultaneous parasitic reaction between NaBH₄ and the ethanol solvent releases hydrogen gas. If you added solid NaBH₄ to the ketone (instead of the protocol's reverse addition), the sudden availability of bulk substrate caused a massive, instantaneous release of heat[2]. Always dose the ketone solution into a pre-chilled suspension of NaBH₄. Ensure your nitrogen sweep is active to displace hydrogen through a flame arrestor vent[2].

Q2: My HPLC shows the reaction stalled at 85% conversion after 4 hours. Should I increase the temperature to force it to completion? A: No. Increasing the temperature in a protic solvent like ethanol will exponentially accelerate the thermal degradation of your remaining NaBH₄, destroying your reagent before it can reduce the remaining ketone. If the reaction stalls, the active hydride has likely been consumed by moisture in the solvent or air. Corrective Action: Cool the reactor to 10°C and add a supplemental charge of solid NaBH₄ (0.1 eq) under a strict nitrogen sweep[1]. Stir for an additional hour at 25°C.

Q3: How do I resolve the thick, unbreakable emulsion formed during the ethyl acetate extraction phase? A: Indole-containing secondary alcohols are highly prone to forming stable emulsions in aqueous-organic mixtures due to their amphiphilic nature and the presence of insoluble boron complexes. Corrective Action: Do not attempt to forcefully agitate the emulsion. Instead, pre-saturate the aqueous quench layer with NaCl (brine) before extraction. This increases the density and ionic strength of the aqueous phase, forcing the organic product into the ethyl acetate layer via the "salting-out" effect. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble borate salts that are acting as emulsion stabilizers.

Q4: Can I substitute Methanol for Ethanol to save on solvent costs for a 5-kg scale run? A: Absolutely not. While methanol is cheaper and often used on a milligram scale, it reacts with NaBH₄ significantly faster than ethanol. At a 5-kg scale, substituting methanol will lead to rapid, dangerous hydrogen evolution and premature reagent depletion. Ethanol provides superior conversion rates and a much safer kinetic profile for large-scale operations[1]. In industrial syntheses of similar API intermediates, ethanol is the solvent of choice to mitigate thermal runaway risks[1].

V. References

  • Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ACS Publications. Available at:[Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. ACS Publications. Available at:[Link]

Sources

Validation & Comparative

Comparative Analysis of Receptor Binding Affinities: 1-(1-Methyl-1H-indol-4-yl)-ethanol vs. 1-(1H-indol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from neurotransmitters like serotonin to a wide array of synthetic drugs.[1][2][3][4] The strategic modification of the indole ring system allows for the fine-tuning of a compound's pharmacological profile, including its receptor binding affinity, selectivity, and functional activity. This guide provides a comparative analysis of two closely related indole derivatives: 1-(1-methyl-1H-indol-4-yl)-ethanol and 1-(1H-indol-4-yl)ethanol.

This analysis will explore the steric and electronic effects of N-methylation and hypothesize how these differences may translate into distinct receptor binding affinities. Furthermore, we will provide a detailed, representative protocol for a competitive radioligand binding assay, a standard method for determining receptor affinity.

Structural and Physicochemical Comparison

The only structural variance between the two molecules is the substitution at the N1 position of the indole ring. 1-(1H-indol-4-yl)ethanol possesses a hydrogen atom at this position, while 1-(1-methyl-1H-indol-4-yl)-ethanol features a methyl group.

G cluster_0 1-(1H-indol-4-yl)ethanol cluster_1 1-(1-methyl-1H-indol-4-yl)-ethanol a a b b

Caption: Chemical structures of 1-(1H-indol-4-yl)ethanol and 1-(1-methyl-1H-indol-4-yl)-ethanol.

This substitution leads to several key physicochemical differences:

  • Hydrogen Bonding: The N-H group in 1-(1H-indol-4-yl)ethanol can act as a hydrogen bond donor. This capability is lost upon methylation in 1-(1-methyl-1H-indol-4-yl)-ethanol. The ability to form hydrogen bonds is often a critical determinant of high-affinity ligand-receptor interactions.[5]

  • Lipophilicity: The addition of a methyl group increases the lipophilicity (logP) of the molecule. This can enhance its ability to cross cell membranes and may favor binding to hydrophobic pockets within a receptor.

  • Steric Profile: The methyl group introduces steric bulk at the N1 position. This can either be beneficial or detrimental to binding, depending on the topography of the receptor's binding site.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly alter the electron density of the indole ring system. This may influence cation-π or π-π stacking interactions with aromatic amino acid residues in the receptor.

Inferred Receptor Binding Profiles and Structure-Activity Relationship (SAR)

The indole nucleus is a versatile scaffold known to interact with a wide range of receptors, most notably serotonin (5-HT) receptors.[6] The differential properties of our two compounds of interest suggest they will exhibit distinct binding profiles.

1-(1H-indol-4-yl)ethanol:

The presence of the N-H hydrogen bond donor is a key feature. For receptors where a hydrogen bond with a specific amino acid residue (e.g., an aspartate, glutamate, or serine) in the binding pocket is crucial for anchoring the ligand, this compound is likely to exhibit higher affinity. For example, in many G-protein coupled receptors (GPCRs), such interactions are common.

1-(1-methyl-1H-indol-4-yl)-ethanol:

The loss of the hydrogen bond donor capability is a significant disadvantage if such an interaction is critical for binding. However, the increased lipophilicity and the presence of the methyl group could be advantageous in other scenarios:

  • If the binding pocket is largely hydrophobic, the N-methyl derivative may exhibit higher affinity.

  • The methyl group could engage in favorable van der Waals interactions with nonpolar residues in the receptor.

  • If the N-H of the parent compound creates an unfavorable interaction (e.g., with a hydrophobic patch), its removal via methylation could improve binding.

Hypothetical Comparison of Receptor Binding Properties

Feature1-(1H-indol-4-yl)ethanol1-(1-Methyl-1H-indol-4-yl)-ethanolPotential Impact on Receptor Binding
Hydrogen Bond Donor Yes (N-H)NoThe parent compound may have higher affinity for receptors with a hydrogen bond acceptor in the binding pocket.
Steric Hindrance at N1 MinimalModerateThe methyl group may prevent binding to sterically constrained receptor pockets but could enhance binding in larger pockets.
Lipophilicity LowerHigherThe N-methyl derivative may show better affinity for hydrophobic binding sites and have different pharmacokinetic properties.
Electronic Profile Standard indoleSlightly more electron-richMay subtly influence cation-π or π-π stacking interactions.

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine and compare the receptor binding affinities of these two compounds, a radioligand competition binding assay is the gold standard.

Objective: To determine the binding affinity (Ki) of the two test compounds for a specific receptor of interest (e.g., human 5-HT2A receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand with known high affinity for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

  • Test compounds: 1-(1H-indol-4-yl)ethanol and 1-(1-methyl-1H-indol-4-yl)-ethanol

  • Non-specific binding inhibitor (a high concentration of a non-radiolabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd.

  • Assay Setup (in triplicate for each condition):

    • Total Binding: Add assay buffer, radioligand, and cell membranes to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding inhibitor, and cell membranes to designated wells.

    • Competition Binding: Add assay buffer, radioligand, a specific concentration of the test compound, and cell membranes to the remaining wells.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Preparation of Reagents (Membranes, Radioligand, Test Compounds) setup Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubation Incubation (e.g., 60 min at 25°C) setup->incubation filtration Termination by Rapid Filtration incubation->filtration washing Washing Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for a typical radioligand competition binding assay.

Conclusion

The seemingly subtle structural difference between 1-(1H-indol-4-yl)ethanol and its N-methylated counterpart, 1-(1-methyl-1H-indol-4-yl)-ethanol, can lead to significant variations in their receptor binding affinities. The presence or absence of a hydrogen bond donor at the N1 position, coupled with differences in lipophilicity and steric bulk, dictates how these molecules will interact with their biological targets.

While a definitive comparison requires experimental validation through assays such as the one detailed above, the principles of medicinal chemistry allow us to make informed hypotheses. Researchers investigating these or similar indole derivatives should consider these structural nuances carefully, as they are critical for optimizing ligand-receptor interactions and ultimately, for the development of novel therapeutics.

References

  • ResearchGate. (n.d.). Visual Representation of the binding mode of indole-based analogs (A)... Retrieved from [Link]

  • Andreani, A., et al. (1991). Synthesis and analgesic activity of 1-(N-methylanilinoethyl)indoles. Acta Pharmaceutica Nordica, 3(3), 125-9.
  • Heinrich, T., et al. (2004). Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684-4692.
  • MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Retrieved from [Link]

  • Pattan, S. R., et al. (2016). Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. Research and Reviews: Journal of Chemistry.
  • Rambaldi, M., et al. (1991). Synthesis and analgesic activity of 1-(N-methylanilinoethyl)indoles. PubMed. Retrieved from [Link]

  • Sridhar, S. K., et al. (2002). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands. Retrieved from [Link]

  • Vangveravong, S., et al. (2006). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Retrieved from [Link]

  • Verma, M., et al. (2021).

Sources

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 1-(1-Methyl-1H-indol-4-yl)-ethanol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic reality is paved with rigorous analytical scrutiny. The reliability of preclinical and clinical data hinges on the robustness of the bioanalytical methods used to quantify a drug candidate or its metabolites in complex biological matrices. This guide provides an in-depth, experience-driven comparison and a detailed protocol for the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1-Methyl-1H-indol-4-yl)-ethanol.

This guide is intended for researchers, scientists, and drug development professionals who are tasked with generating high-quality, defensible data. We will move beyond a simple checklist of validation parameters and delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.

The Gold Standard: Why LC-MS/MS for 1-(1-Methyl-1H-indol-4-yl)-ethanol?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis for its unparalleled sensitivity, selectivity, and specificity.[1][2][3] For a small molecule like 1-(1-Methyl-1H-indol-4-yl)-ethanol, these attributes are not just advantageous; they are critical. The indole moiety present in the molecule is a common structural feature in endogenous compounds, making a highly selective analytical technique essential to differentiate the analyte from background interference.[1]

The power of LC-MS/MS lies in its two-stage mass filtering. The first mass spectrometer (MS1) isolates the protonated or deprotonated molecule of interest (the precursor ion), and the second mass spectrometer (MS2), after fragmentation of the precursor ion in a collision cell, detects a specific fragment ion (the product ion). This Multiple Reaction Monitoring (MRM) provides a unique "fingerprint" for the analyte, significantly reducing the likelihood of interference from other compounds in the sample.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the preferred method, it's crucial to understand its performance in the context of other available technologies. The following table provides a comparative overview:

FeatureLC-MS/MSHPLC-UVGC-MSImmunoassay
Sensitivity Sub-ng/mL to pg/mLng/mL to µg/mLng/mLpg/mL to ng/mL
Selectivity Very HighModerate to HighHighHigh (can have cross-reactivity)
Throughput HighModerateModerateVery High
Matrix Effect High (requires management)Low to ModerateModerateLow
Development Time Moderate to HighLow to ModerateModerateHigh (requires antibody development)
Cost per Sample ModerateLowLow to ModerateLow (at high volume)

As the data illustrates, for the demanding requirements of pharmacokinetic and toxicokinetic studies, the sensitivity and selectivity of LC-MS/MS are unmatched.

A Step-by-Step Guide to Method Validation

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose. The following protocol is based on the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Phase 1: Method Development and Pre-Validation

Before formal validation, the LC-MS/MS method must be developed and optimized.

  • Chromatography: For a moderately polar compound like 1-(1-Methyl-1H-indol-4-yl)-ethanol, a reversed-phase C18 column is a logical starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to promote protonation of the analyte for positive ion mode mass spectrometry.[9]

  • Mass Spectrometry: Electrospray ionization (ESI) is typically the most suitable ionization technique for polar to moderately polar small molecules.[10] The mass spectrometer is tuned to find the optimal precursor and product ions for the analyte and a suitable internal standard (IS). A stable isotope-labeled (SIL) version of the analyte is the ideal IS as it has nearly identical chemical properties and chromatographic behavior, effectively compensating for variations in sample preparation and instrument response.[11][12]

  • Sample Preparation: The goal of sample preparation is to remove interfering components from the biological matrix (e.g., plasma, urine) and to concentrate the analyte.[13] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required level of cleanliness.

Phase 2: Full Validation Protocol

The following diagram illustrates the workflow for the full validation of the LC-MS/MS method.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep_Standards Prepare Calibration Standards & QCs Linearity Linearity & Range Prep_Standards->Linearity Accuracy_Precision Accuracy & Precision Prep_Standards->Accuracy_Precision Prep_Matrix Prepare Blank Matrix Specificity Specificity & Selectivity Prep_Matrix->Specificity Recovery Recovery Prep_Matrix->Recovery Matrix_Effect Matrix Effect Prep_Matrix->Matrix_Effect Specificity->Linearity Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ LLOQ->Recovery Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Data_Review Review Data Stability->Data_Review Report Generate Validation Report Data_Review->Report

Caption: Workflow for LC-MS/MS Method Validation.

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[14]

  • Protocol:

    • Analyze at least six different lots of blank biological matrix.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank matrix sample spiked with the internal standard.

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response of interfering peaks at the retention time of the IS should be less than 5% of the response of the IS.

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1 to 1000 ng/mL, with 6-8 non-zero standards.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[8]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank sample. Accuracy and precision should be within ±20%.

  • Objective: To determine the efficiency of the extraction procedure.

  • Protocol:

    • Prepare two sets of samples at three concentration levels (LQC, MQC, HQC).

    • Set 1: Spike the analyte into the blank matrix before extraction.

    • Set 2: Spike the analyte into the matrix extract after the extraction process.

    • Calculate the recovery by comparing the mean peak area of Set 1 to the mean peak area of Set 2.

  • Acceptance Criteria: While there is no strict acceptance criterion, the recovery should be consistent and reproducible.

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte.[15][16][17]

  • Protocol:

    • Prepare two sets of samples at low and high concentrations.

    • Set A: Spike the analyte into the matrix extract from at least six different sources.

    • Set B: Prepare the analyte in a neat solution (e.g., mobile phase).

    • The matrix factor is calculated by dividing the peak area of Set A by the peak area of Set B.

  • Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should not be greater than 15%.

The following diagram illustrates the concept of matrix effect:

Matrix_Effect cluster_process Ionization Process cluster_outcome Observed Signal Analyte Analyte Ion_Source ESI Source Analyte->Ion_Source Enters Matrix Matrix Components Matrix->Ion_Source Co-elutes & Interferes Suppression Ion Suppression (Reduced Signal) Ion_Source->Suppression Competition for Charge Enhancement Ion Enhancement (Increased Signal) Ion_Source->Enhancement Improved Desolvation No_Effect No Effect (Accurate Signal) Ion_Source->No_Effect Ideal Scenario

Caption: The Impact of Matrix Components on Analyte Ionization.

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol: Analyze QC samples (LQC and HQC) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.

    • Stock Solution Stability: Stability of the analyte and IS in their storage solvent and temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Hypothetical Validation Data Summary

The following tables present a summary of hypothetical, yet realistic, validation data for the quantification of 1-(1-Methyl-1H-indol-4-yl)-ethanol in human plasma.

Table 1: Linearity of Calibration Curve

ParameterValue
Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 10.9595.08.5
LQC 32.9096.76.2
MQC 100102.5102.54.8
HQC 800789.698.73.5

Table 3: Stability

Stability TestConcentration (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) LQC2.8595.0
HQC792.099.0
Short-Term (4h, RT) LQC2.9197.0
HQC808.0101.0
Long-Term (30 days, -80°C) LQC2.8896.0
HQC795.299.4

Conclusion

The validation of an LC-MS/MS method is a comprehensive process that requires a deep understanding of the analytical technique, the properties of the analyte, and the regulatory landscape. By following a systematic and scientifically sound approach, researchers can develop robust and reliable methods for the quantification of novel chemical entities like 1-(1-Methyl-1H-indol-4-yl)-ethanol. This, in turn, ensures the generation of high-quality data that can confidently support the advancement of new therapeutics.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]

  • De Boer, T., & Wieling, J. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 3(15), 1723-1726. [Link][5]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][6]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 963. [Link][1][2][18]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][19]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH guideline M10 on bioanalytical method validation. [Link][20]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][7]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link][3]

  • Patsnap. (2023). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link][8]

  • Van de Merbel, N. C. (2008). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC Europe, 21(6), 316-325. [Link][11]

  • Wang, S., et al. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 8(2), 359. [Link][21]

  • Chen, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-33. [Link][10]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][14]

  • Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][13]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1173-1180. [Link][12]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link][9]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Methods, 4(1), 1-3. [Link][15]

  • Liang, H. R., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 4(5), 169. [Link][16]

  • Selvan, R. S., & Ganesan, M. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 52-59. [Link][17]

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1-(1-Methyl-1H-indol-4-yl)-ethanol reference standard purity validation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of reference standard purity is critical when utilizing functionalized indole building blocks like 1-(1-Methyl-1H-indol-4-yl)-ethanol in drug development. Because this molecule serves as a pivotal intermediate in synthesizing complex active pharmaceutical ingredients (APIs), any deviation in its quantitative assignment directly propagates error into downstream assay calibrations, reaction stoichiometry, and pharmacokinetic profiling.

This guide objectively compares the performance and reliability of a Premium Certified Reference Material (CRM) against standard commercial-grade alternatives, providing the self-validating experimental workflows required to establish unquestionable metrological traceability.

The Causality of Purity: Why Commercial Grades Fail Analytical Rigor

In analytical chemistry, relying on standard commercial chemicals for quantitative calibration is a systemic risk. Standard grades typically report purity as an Area Percent (a/a%) derived from a single chromatographic technique (usually HPLC-UV). This approach is fundamentally flawed for absolute quantification because it relies on the false assumption that all impurities share the exact same UV response factor as the main analyte. Furthermore, it completely ignores NMR-invisible or non-UV-absorbing impurities such as inorganic salts, residual solvents, and water.

A Premium Certified Reference Material (CRM) abandons the area-percent fallacy. Instead, it employs a self-validating orthogonal approach: Quantitative NMR (qNMR) establishes the absolute mass fraction, which is then cross-verified against a rigorous Mass Balance calculation (100% minus all organic, inorganic, and volatile impurities). When these two independent vectors converge, the standard becomes a self-validating system, ensuring traceability to the International System of Units (SI) as mandated by[ICH Q2(R2) guidelines] [1].

Comparative Data: Premium CRM vs. Standard Commercial Grade

The following table summarizes the quantitative performance differences between a fully characterized CRM and a standard commercial batch of 1-(1-Methyl-1H-indol-4-yl)-ethanol.

Analytical ParameterPremium Certified Reference Material (CRM)Standard Commercial GradeMechanistic Impact on Downstream Application
Absolute Purity (Mass Fraction) 99.2% ± 0.3% (qNMR)≥ 95.0% (Area % only)Area % ignores non-UV absorbing mass, leading to the severe overestimation of API yield and skewed assay calibration.
Chromatographic Purity 99.8% (HPLC-UV at 220 nm)96.5% (HPLC-UV at 254 nm)Unidentified co-eluting structural analogs (e.g., unmethylated indoles) cause ion suppression in LC-MS quantitative assays.
Water Content 0.45% (Karl Fischer Titration)Not Tested / UnknownUnaccounted water inflates apparent mass, skewing molarity in moisture-sensitive cross-coupling reactions.
Residual Solvents < 100 ppm (GC-FID)~2.5% (Ethyl Acetate/Hexane)High levels of residual halogenated or organic solvents can poison transition-metal catalysts in subsequent synthesis steps.
Metrological Traceability SI-Traceable (via NIST SRM)NoneFails regulatory audits for GMP/GLP quantitative assay calibration due to lack of primary traceability.

Self-Validating Experimental Workflows

To guarantee trustworthiness, the purity assignment of 1-(1-Methyl-1H-indol-4-yl)-ethanol must be established through the following detailed methodologies.

Protocol 1: Absolute Purity Determination via qNMR (Primary Method)

Causality: qNMR is recognized as a primary reference measurement procedure for SI-traceable purity assignment[2]. Because the NMR signal integral is directly proportional to the number of resonating nuclei, absolute quantification can be achieved against a universal internal standard, eliminating the need for an identical reference standard of the target molecule[3].

  • Sample Preparation: Accurately weigh ~10.0 mg of the 1-(1-Methyl-1H-indol-4-yl)-ethanol candidate material and ~5.0 mg of a certified Internal Standard Reference Data (ISRD) calibrator (e.g., NIST SRM Maleic acid) using a microbalance (d = 0.001 mg) to minimize weighing uncertainty.

  • Dissolution: Co-dissolve both components in 600 µL of high-purity DMSO-d6 (100% isotopic purity) to prevent signal overlap from residual proteo-solvent.

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1) to at least 5 × T1 (the longest spin-lattice relaxation time of the target protons). Causality: Failing to allow complete longitudinal magnetization recovery will result in signal saturation, leading to artificially low integration values and an inaccurate purity assignment.

  • Acquisition: Acquire 1H-NMR spectra at 298K with a minimum of 64 transients.

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the distinct isolated singlet of the N-methyl group (~3.7 ppm) against the internal standard signal. Calculate the absolute mass fraction using the primary ratio formula.

Protocol 2: Orthogonal Impurity Profiling via HPLC-PDA-HRMS

Causality: While qNMR provides absolute purity, its limit of detection (LOD) is typically ~0.1%. To fulfill the specificity requirements of analytical validation[4], orthogonal separation techniques are mandatory to detect trace organic impurities (e.g., over-alkylated degradants) that might co-resonate or hide within the baseline noise of the NMR spectrum.

  • Chromatographic Setup: Utilize a C18 column (150 mm × 4.6 mm, 3 µm) with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor via Photodiode Array (PDA) at 220 nm and 254 nm to capture a broad range of chromophores.

  • Mass Spectrometry: Divert the flow to a High-Resolution Mass Spectrometer (HRMS) operating in ESI+ mode to determine the exact mass of any detected impurity peaks, confirming the absence of structurally interfering analogs.

Protocol 3: Mass Balance Cross-Validation

Causality: The system achieves self-validation when the qNMR absolute purity aligns with the Mass Balance purity. Mass Balance = 100% - (Sum of HPLC Organic Impurities + Karl Fischer Water Content + GC-FID Residual Solvents + TGA Inorganics). If the qNMR result is 99.2% and the Mass Balance result is 99.3%, the tight correlation (Δ < 0.5%) proves that no hidden impurities were missed by either independent methodology.

Visualizations of the Validation Logic

G Start 1-(1-Methyl-1H-indol-4-yl)-ethanol Candidate Material qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Start->qNMR Primary Assignment LCMS LC-HRMS & HPLC-UV Organic Impurity Profiling Start->LCMS Orthogonal Check KFTGA Karl Fischer & GC-FID Water & Volatiles Start->KFTGA Orthogonal Check CRM Certified Reference Material (SI-Traceable) qNMR->CRM Cross-validation (Δ < 0.5%) MassBalance Mass Balance Calculation (100% - Total Impurities) LCMS->MassBalance KFTGA->MassBalance MassBalance->CRM Cross-validation (Δ < 0.5%)

Orthogonal validation workflow combining qNMR and mass balance for SI-traceable CRM certification.

G Val ICH Q2(R2) Validation Analytical Criteria Spec Specificity (Peak Resolution) Val->Spec Acc Accuracy (True Value Agreement) Val->Acc Prec Precision (Repeatability %RSD) Val->Prec LC HPLC-UV/MS Baseline Separation Spec->LC Demonstrated by qNMR qNMR vs. Internal Std Response Factor Independent Acc->qNMR Established by Rep 6 Replicate Preps %RSD < 1.0% Prec->Rep Confirmed by

ICH Q2(R2) validation logic mapping analytical criteria to specific experimental methodologies.

References

  • ICH Q2(R2)
  • qNMR - Bureau International des Poids et Mesures (BIPM)
  • Source: MDPI (mdpi.com)
  • Validation of Analytical Procedure Q2(R2)

Introduction: The Imperative of Assay Cross-Validation in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Cross-Validation of In Vitro Kinase Assay Results for 1-(1-Methyl-1H-indol-4-yl)-ethanol, a Novel BRAF V600E Inhibitor Candidate.

The journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical, yet often overlooked, aspect of this process is the cross-validation of results from disparate in vitro assay formats. A compound's potency in a purified, biochemical assay does not always translate directly to its efficacy in a complex cellular environment. Factors such as cell membrane permeability, off-target effects, cellular metabolism, and engagement with the target protein in its native state can all lead to significant discrepancies.

This guide provides a framework for the cross-validation of a novel investigational compound, 1-(1-Methyl-1H-indol-4-yl)-ethanol (hereafter referred to as "Compound X"), a putative inhibitor of the BRAF V600E oncoprotein. We will compare its performance in a biochemical kinase assay with its activity in a cell-based assay, contextualized by data from two well-established, FDA-approved BRAF V600E inhibitors: Vemurafenib and Dabrafenib. Through this comparative analysis, we will illustrate how a multi-assay approach provides a more holistic and reliable profile of a compound's biological activity.

Comparative Analysis of In Vitro Assay Formats

The two primary methodologies for assessing the in vitro potency of a kinase inhibitor are biochemical assays and cell-based assays. Each provides a unique and essential piece of the puzzle.

  • Biochemical Assays: These assays utilize purified, often recombinant, kinase and a substrate to directly measure the inhibitor's ability to block enzymatic activity. They are invaluable for determining a compound's intrinsic affinity and potency against its target in a controlled, isolated system. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Cell-Based Assays: These assays measure the compound's effect on kinase activity within a living cell. This provides a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a native environment. A standard approach is to measure the phosphorylation of a downstream substrate, such as MEK in the case of BRAF, in a cell line harboring the target mutation (e.g., A375 melanoma cells with BRAF V600E).

The following diagram illustrates the workflow for robust cross-validation:

cluster_0 Biochemical Validation cluster_1 Cell-Based Validation a Purified BRAF V600E Kinase b TR-FRET Assay a->b Enzyme Source c Biochemical IC50 (Direct Inhibition) b->c Measures g Cross-Validation Analysis c->g Compare d A375 Cells (BRAF V600E) e Phospho-MEK Assay (Downstream Target) d->e Cellular Model f Cellular IC50 (Functional Efficacy) e->f Measures f->g Compare

Caption: Workflow for cross-validating kinase inhibitor potency.

Performance Comparison: Compound X vs. Established BRAF V600E Inhibitors

To contextualize the performance of Compound X, we present its hypothetical in vitro data alongside that of Vemurafenib and Dabrafenib. The data is summarized in the table below.

CompoundBiochemical IC50 (TR-FRET)Cellular IC50 (pMEK)
Compound X 15 nM250 nM
Vemurafenib 31 nM100 nM
Dabrafenib 0.8 nM5 nM

Analysis of Results:

The hypothetical data reveals a common scenario in early drug discovery. Compound X demonstrates potent inhibition of the purified BRAF V600E kinase in the biochemical TR-FRET assay, with an IC50 of 15 nM. However, there is a significant rightward shift in potency in the cell-based assay, with an IC50 of 250 nM. This greater than 15-fold difference suggests potential issues with cell permeability, active efflux from the cell, or off-target effects that may interfere with its activity in a cellular context.

In contrast, the established inhibitors Vemurafenib and Dabrafenib show a much smaller discrepancy between their biochemical and cellular potencies, indicating better translation from enzyme inhibition to cellular efficacy. This highlights the importance of conducting both types of assays to identify compounds with the most promising drug-like properties.

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. The diagram below illustrates this pathway and the points of inhibition.

cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Activates Inhibitor Compound X Vemurafenib Dabrafenib Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK signaling pathway with BRAF V600E inhibition.

Experimental Protocols

Protocol 1: BRAF V600E TR-FRET Biochemical Assay

This protocol is adapted from standard kinase assay methodologies.

Objective: To determine the biochemical IC50 of Compound X against purified BRAF V600E kinase.

Materials:

  • Recombinant BRAF V600E enzyme

  • Biotinylated MEK1 substrate

  • Europium-labeled anti-phospho-MEK antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Compound X, Vemurafenib, Dabrafenib (10 mM stocks in DMSO)

  • 384-well low-volume plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO, then dilute into the assay buffer.

  • Add 2 µL of the diluted compounds to the wells of the 384-well plate.

  • Add 4 µL of the BRAF V600E enzyme and biotinylated MEK1 substrate solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of the detection mix (Europium-labeled antibody and SA-APC in stop buffer).

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the 665 nm to 615 nm signals and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cellular Phospho-MEK Assay in A375 Cells

Objective: To determine the cellular IC50 of Compound X by measuring the inhibition of MEK phosphorylation in BRAF V600E mutant cells.

Materials:

  • A375 melanoma cell line (ATCC CRL-1619)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X, Vemurafenib, Dabrafenib (10 mM stocks in DMSO)

  • Lysis buffer

  • Anti-phospho-MEK antibody

  • Anti-total-MEK antibody

  • Secondary antibodies for detection (e.g., HRP-conjugated)

  • 96-well cell culture plates

Procedure:

  • Seed A375 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the compounds for 2 hours.

  • Aspirate the medium and lyse the cells directly in the wells with lysis buffer.

  • Transfer the lysates to an appropriate assay plate (e.g., ELISA or Western blot).

  • For an ELISA-based readout, use a sandwich ELISA kit to quantify the levels of phospho-MEK and total MEK.

  • Normalize the phospho-MEK signal to the total MEK signal for each well.

  • Plot the normalized phospho-MEK levels against the compound concentration to calculate the cellular IC50 value.

Conclusion and Future Directions

The cross-validation of in vitro assay results is a cornerstone of rigorous preclinical drug discovery. The hypothetical case of Compound X demonstrates that while a compound may show high potency in a biochemical assay, its cellular activity can be significantly different. The observed discrepancy between the biochemical and cellular IC50 values for Compound X warrants further investigation into its physicochemical properties, such as solubility and cell permeability, as well as its potential as a substrate for cellular efflux pumps. By employing a multi-assay strategy and comparing novel compounds to established standards, researchers can make more informed decisions and prioritize candidates with the highest probability of success in more complex biological systems.

References

  • TR-FRET Assays for Kinase Drug Discovery. Cisbio. Available from: [Link]

  • PLX4032, a potent and selective small-molecule inhibitor of B-RafV600E. PubChem. Available from: [Link]

  • Vemurafenib (PLX4032), a new and potent BRAFV600E inhibitor, shows efficacy in a wide range of human tumor models. Oncotarget. Available from: [Link]

  • Dabrafenib. PubChem. Available from: [Link]

  • GSK2118436 is a potent and selective inhibitor of B-RAF and C-RAF kinases with activity in B-RAF V600 mutant melanoma cells. AACR Publications. Available from: [Link]

Safety Operating Guide

Standard Operating Procedure: Handling & Safety for 1-(1-Methyl-1H-indol-4-yl)-ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly explores functionalized indole derivatives for kinase inhibition and CNS targeting, compounds like 1-(1-Methyl-1H-indol-4-yl)-ethanol have become critical synthetic intermediates. Handling this compound requires a nuanced understanding of its physicochemical properties. The lipophilic 1-methylindole core drives rapid biological membrane permeation, while the 1-hydroxyethyl substituent introduces hydrogen-bonding capabilities that alter solvent interactions and polymer breakthrough times. This guide provides a self-validating, mechanistic framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Physicochemical Extrapolation

Because specific toxicological data for novel derivatives can be sparse, we must extrapolate hazards from the parent scaffold. The parent compound, 1-Methylindole, is a known skin and eye irritant with a characteristic stench ( [1]). The addition of the ethanol moiety increases the molecular weight and polar surface area, likely rendering it a highly viscous liquid or low-melting solid at room temperature, but it does not mitigate the inherent toxicity of the indole ring.

Table 1: Extrapolated Hazard Profile & Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe indole core disrupts cellular function; the lipophilic nature ensures rapid gastrointestinal absorption.
H315 Causes skin irritationThe compound partitions into the stratum corneum, stripping dermal lipids and triggering a localized inflammatory cascade.
H319 Causes serious eye irritationDirect interaction with the aqueous environment of the eye leads to rapid corneal protein denaturation.
H335 May cause respiratory irritationInhalation of aerosolized particulates or vapors triggers histamine release in the mucosal lining.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about matching polymer chemistry to the threat. In accordance with[2], the following PPE matrix is engineered specifically for the solvation and permeation kinetics of functionalized indoles.

Table 2: PPE Specifications & Mechanistic Rationale

PPE CategoryMaterial SpecificationQuantitative MetricCausality / Rationale
Gloves (Incidental) Nitrile RubberMin. thickness: 0.11 mmNitrile provides a superior barrier against lipophilic aromatic rings compared to latex, which is highly permeable to non-polar organics.
Gloves (Prolonged) Butyl or Heavy NitrileMin. thickness: 0.40 mmRequired for prolonged exposure during solubilization (e.g., in DMSO or DCM). Breakthrough time > 480 min.
Eye Protection Polycarbonate GogglesANSI Z87.1 (D3 rating)The D3 rating ensures an orbital seal, preventing volatile stench vapors and micro-droplets from bypassing the lenses.
Ventilation Chemical Fume HoodFace velocity: 80-120 fpmCaptures volatile stench and hazardous aerosolized particulates before they reach the operator's breathing zone.
Body Protection Flame-Resistant (FR) Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin during solvent flash fires. Cotton provides a breathable, non-melting barrier.

Operational Workflow: Self-Validating Methodology

To ensure absolute trustworthiness, every operational step must include a real-time validation check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80 and 120 fpm.

  • Validation: Hold a single-ply tissue at the sash opening; it must be visibly and consistently pulled inward, confirming negative pressure before opening the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don 0.11 mm nitrile gloves, ANSI Z87.1 splash goggles, and a 100% cotton lab coat.

  • Validation: Perform a tactile inflation test on the gloves (trap air and squeeze) to check for micro-punctures. Ensure goggles form a complete, airtight orbital seal against the face.

Step 3: Weighing and Transfer

  • Action: Use an enclosed analytical balance. Use an anti-static gun (zerostat) on the weighing boat and ground the metal spatula to mitigate static charge, as indole powders/viscous liquids can be prone to electrostatic dispersion.

  • Validation: The balance reading must stabilize within 3 seconds. Continuous drift indicates electrostatic interference or hood drafts, requiring recalibration of the environment.

Step 4: Solubilization

  • Action: Dissolve the compound in the target solvent (e.g., DMSO, DMF, or DCM) inside the fume hood.

  • Validation: The solution must become optically clear. Any persistent turbidity indicates incomplete dissolution, requiring gentle sonication or the addition of a co-solvent.

Step 5: Decontamination

  • Action: Rinse all spatulas and glassware with acetone to dissolve organic residues, followed by a secondary wash with an alkaline detergent (e.g., Alconox) and DI water.

  • Validation: Visually inspect for any residual yellow tint (characteristic of indole derivatives) and verify the complete absence of the characteristic stench odor.

Spill Response and Disposal Plan

In the event of a breach, immediate containment is required to prevent vapor accumulation and cross-contamination.

  • Spill Response: Evacuate the immediate area and maximize hood ventilation. Do not use combustible absorbents like sawdust. Apply an inert, high-surface-area absorbent such as vermiculite or diatomaceous earth to the spill. Sweep the absorbed material using non-sparking tools and place it into a sealed, chemically compatible secondary container.

  • Waste Segregation: 1-(1-Methyl-1H-indol-4-yl)-ethanol and its contaminated absorbents must be treated as hazardous chemical waste. Segregate into halogenated or non-halogenated organic waste streams depending on the reaction solvent used. Disposal must be executed via high-temperature incineration in strict compliance with guidelines [3].

Workflow & Logic Visualization

G Start 1. Environmental Prep Verify Hood & PPE Weighing 2. Material Transfer Anti-static Weighing Start->Weighing Reaction 3. Solubilization (e.g., DMSO/DCM) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill SpillYes Emergency Protocol Evacuate & Absorb Spill->SpillYes YES SpillNo Standard Quenching & Decontamination Spill->SpillNo NO Waste Waste Segregation EPA Compliant Disposal SpillYes->Waste SpillNo->Waste

Figure 1: Operational workflow and spill response logic for 1-(1-Methyl-1H-indol-4-yl)-ethanol.

References

  • Personal Protective Equipment - 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA), United States Department of Labor. Available at:[Link]

  • Identification and Listing of Hazardous Waste - 40 CFR Part 261. Environmental Protection Agency (EPA), Electronic Code of Federal Regulations. Available at:[Link]

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